N,2-diphenylquinoline-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2-diphenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1-15H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJQNQPWAGSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,2-Diphenylquinoline-4-carboxamide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of N,2-diphenylquinoline-4-carboxamide, a key scaffold in medicinal chemistry. This document details the prevalent synthetic methodologies, comprehensive characterization data, and potential biological applications, serving as a valuable resource for researchers in drug discovery and development.
Introduction
This compound and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities. These activities include potential as anticancer, antimicrobial, and antimalarial agents.[1][2][3] The structural motif of a 2-phenylquinoline core linked to a carboxamide at the 4-position is a recurring feature in compounds targeting various biological pathways, including the inhibition of histone deacetylases (HDACs) and antagonism of the neurokinin-3 (NK-3) receptor.[4][5] This guide focuses on the core molecule, this compound, providing a centralized resource for its synthesis and analytical characterization.
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is a two-step process initiated by the Pfitzinger reaction, followed by an amidation step.[2][4] One-pot variations of this synthesis have also been reported, offering a more streamlined approach.[6]
General Synthetic Workflow
The overall synthetic strategy involves the initial formation of the quinoline-4-carboxylic acid core, which is then activated and coupled with an amine to yield the final carboxamide product.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction) [2][4]
-
To a solution of potassium hydroxide (3.4 mmol) in ethanol, add isatin (3.4 mmol) and acetophenone (3.4 mmol).
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.
Step 2: Synthesis of this compound (Amidation) [2]
-
A mixture of 2-phenylquinoline-4-carboxylic acid (1 mmol) and aniline (1 mmol) is treated with a coupling agent such as phosphorus oxychloride (POCl₃) or TBTU.
-
The reaction can be carried out in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for a specified time until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure this compound.
A one-pot synthesis from 3-hydroxyindolin-2-ones in the presence of excess ammonium acetate has also been described as an efficient method.[6]
Characterization Data
The structural confirmation of synthesized this compound is achieved through various spectroscopic and analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆N₂O | [2] |
| Molecular Weight | 324.37 g/mol | [2] |
| Melting Point | 183-185 °C | [2] |
| Appearance | Solid | [1] |
| FT-IR (KBr, cm⁻¹) | 3422.06 (N-H str.), 1675.24 (C=O str.) | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.06 (m, 3H, Ar-H), 7.82-7.72 (m, 5H, Ar-H), 7.63-7.59 (m, 1H, Ar-H), 7.43-7.40 (d, J = 7.00 Hz, 2H, Ar-H), 7.25-7.22 (t, 1H, Ar-H) | [2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 164.60, 154.40, 148.16, 142.67, 137.96, 137.85, 130.34, 129.92, 129.26, 128.8, 127.39, 127.29, 125.10, 124.90, 122.86, 120.20, 116.10 | [2] |
| Mass Spectrum (TOF MS) | (M+H)⁺ m/z: 325.13 | [1] |
Biological Activity and Potential Applications
This compound derivatives have been investigated for a range of biological activities, suggesting their potential as therapeutic agents. The core structure serves as a versatile scaffold for the development of novel drugs.
Logical Workflow for Biological Screening
The evaluation of the biological potential of this compound and its analogs typically follows a structured screening process.
Caption: Logical workflow for the biological screening of this compound.
Reported Biological Activities
-
Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxamide have demonstrated promising anticancer activity against various cancer cell lines.[2] Some analogs have been identified as inhibitors of STAT3 signaling, a key pathway in cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: This class of compounds has been evaluated for its in vitro antibacterial and antifungal properties, with some derivatives showing significant activity.[2]
-
Antimalarial Activity: Quinoline-4-carboxamides have been identified as potent antimalarial agents, with a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[7]
-
HDAC Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy.[4]
-
Neurokinin-3 (NK-3) Receptor Antagonism: The 2-phenylquinoline-4-carboxamide scaffold is a known antagonist of the human neurokinin-3 receptor, which is implicated in various neurological disorders.[5]
Conclusion
This compound is a synthetically accessible and versatile molecule with a rich pharmacological profile. The synthetic routes are well-established, and the characterization is straightforward with modern analytical techniques. The broad range of biological activities associated with this scaffold underscores its importance in medicinal chemistry and highlights its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and further explore the therapeutic applications of this important compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of N,2-Diphenylquinoline-4-carboxamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N,2-diphenylquinoline-4-carboxamide and its closely related analogs. The document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes relevant signaling pathways and experimental workflows to support further research and development in this area.
Core Biological Activities
The this compound scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience. Research has highlighted its cytotoxic effects against cancer cell lines and the potent neurokinin-3 (NK3) receptor antagonism exhibited by a close structural analog.
Anticancer Activity
This compound has been identified as a cytotoxic agent against the human breast cancer cell line, MCF-7.[1] While the initial report highlighted its promising activity, further detailed quantitative analysis is required to fully characterize its potency. The general mechanism of cytotoxicity for quinoline derivatives often involves the induction of apoptosis, mitochondrial membrane permeabilization, and the generation of reactive oxygen species (ROS).[2][3]
Neurokinin-3 (NK3) Receptor Antagonism
A structurally similar compound, N',2-diphenylquinoline-4-carbohydrazide, has been extensively studied as a potent and selective antagonist of the neurokinin-3 (NK3) receptor.[4][5] This activity is significant due to the role of the NK3 receptor in the pathophysiology of various central nervous system (CNS) disorders.[6]
Quantitative Biological Data
To facilitate a clear comparison of the biological activities, the following table summarizes the available quantitative data for this compound and its carbohydrazide analog.
| Compound | Biological Activity | Cell Line / Model | Quantitative Data | Reference |
| This compound | Cytotoxicity | HEp-2 (larynx) | IC50: 49.01–77.67% (Note: Original data reported as IC%) | [1] |
| N',2-diphenylquinoline-4-carbohydrazide | NK3 Receptor Antagonist | Gerbil (in vivo) | Occ90 at 30 mg/kg p.o. (Plasma Occ90 at 0.95 µM) | [4] |
| Lead Compound (8m) from carbohydrazide series | NK3 Receptor Antagonist | Gerbil (in vivo) | Occ90 at 7 mg/kg p.o. (Plasma Occ90 at 0.4 µM) | [6] |
Note: Occ90 refers to the dose required to achieve 90% receptor occupancy. p.o. indicates oral administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction
The precursor for this compound, 2-phenylquinoline-4-carboxylic acid, is commonly synthesized using the Pfitzinger reaction.[7][8]
Procedure:
-
Isatin is dissolved in an aqueous solution of potassium hydroxide (e.g., 33%).
-
An ethanolic solution of a suitable acetophenone is slowly added to the isatin solution.
-
The reaction mixture is refluxed at approximately 85°C for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product.
-
The resulting solid, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.[8]
Diagram of the Pfitzinger Reaction Workflow
Caption: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.
Synthesis of this compound
The final carboxamide can be synthesized from the corresponding carboxylic acid.
Procedure:
-
2-Phenylquinoline-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to form the acyl chloride intermediate.
-
The acyl chloride is then reacted with aniline in the presence of a base, like triethylamine, to yield this compound.[9]
Diagram of Carboxamide Formation Workflow
Caption: Synthesis of this compound from its carboxylic acid precursor.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Procedure:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[12]
Diagram of the MTT Assay Workflow
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
In Vivo Receptor Occupancy Assay
The ability of N',2-diphenylquinoline-4-carbohydrazide to engage the NK3 receptor in the central nervous system was assessed using an in vivo receptor occupancy assay.[13][14]
Procedure:
-
Animals (e.g., gerbils) are administered the test compound orally at various doses.
-
At a specified time point after dosing, a radiolabeled tracer with high affinity for the NK3 receptor is administered.
-
After a further incubation period to allow for tracer distribution and binding, the animals are euthanized, and the brains are collected.
-
The amount of tracer binding in specific brain regions (e.g., medial prefrontal cortex) is quantified.
-
Receptor occupancy is calculated by comparing the tracer binding in compound-treated animals to that in vehicle-treated control animals.
-
The dose required to achieve 90% receptor occupancy (Occ90) is determined.[13]
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is critical for elucidating their mechanism of action and potential therapeutic applications.
Neurokinin-3 (NK3) Receptor Signaling Pathway
The NK3 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, neurokinin B (NKB).[15][16] Antagonism of this receptor by compounds like N',2-diphenylquinoline-4-carbohydrazide blocks the downstream signaling cascade.
Signaling Cascade:
-
Neurokinin B binds to the NK3 receptor on the cell surface.
-
This binding activates the Gq/11 G-protein.
-
The activated G-protein stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
These downstream effectors lead to various cellular responses.[17][18]
Diagram of the NK3 Receptor Signaling Pathway
Caption: Simplified diagram of the neurokinin-3 receptor signaling pathway and the point of antagonism.
Potential Anticancer Mechanisms of Quinoline Derivatives
The cytotoxic effects of quinoline derivatives against cancer cells are often multifaceted. While the specific mechanism for this compound is yet to be fully elucidated, several pathways are implicated for this class of compounds.
Potential Mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells.[2]
-
Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[2]
-
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can induce oxidative stress and subsequent cell death.[2][12]
-
Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[1][19]
Diagram of Potential Anticancer Mechanisms
Caption: Overview of potential mechanisms of anticancer activity for quinoline derivatives.
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel therapeutics. The demonstrated cytotoxic activity against breast cancer cells and the potent NK3 receptor antagonism of a close analog highlight the potential of this chemical series in oncology and neuroscience. Further research is warranted to fully elucidate the mechanisms of action, optimize the structure-activity relationships, and evaluate the in vivo efficacy and safety profiles of these compounds. This technical guide provides a foundational resource to support these future research endeavors.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 16. Tachykinin receptor 3 - Wikipedia [en.wikipedia.org]
- 17. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of N,2-diphenylquinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of N,2-diphenylquinoline-4-carboxamide and its derivatives. The content is based on recent scientific findings and is intended to inform researchers, scientists, and professionals involved in drug development about the therapeutic potential and molecular pathways associated with this class of compounds.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents. This class of compounds has been investigated for a variety of biological activities, with recent research highlighting its promise in oncology. The core structure, characterized by a quinoline ring substituted with phenyl groups at the N1 and 2-positions and a carboxamide group at the 4-position, provides a versatile platform for medicinal chemistry exploration.
Recent studies have elucidated a primary mechanism of action for certain this compound derivatives, identifying them as potent modulators of critical cell signaling pathways involved in cancer progression. Specifically, a 2024 study has pinpointed their role in targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) to induce apoptosis in colorectal cancer cells, thereby overcoming chemoresistance[1]. While other quinoline-4-carboxamide derivatives have been explored as STAT3 inhibitors, neurokinin-3 (NK3) receptor antagonists, and histone deacetylase (HDAC) inhibitors, the most current and specific data for the this compound core points towards the PDK1-mediated apoptotic pathway as a central mechanism.[2][3][4][5][6][7][8][9][10][11]
Core Mechanism of Action: Targeting the PDK1/Akt Signaling Pathway to Induce Apoptosis
The primary mechanism of action for this compound derivatives in oncology is the inhibition of the PDK1/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, and apoptosis.
2.1. The PDK1/Akt Signaling Pathway
The PI3K/PDK1/Akt pathway is a central node in cellular signaling, often dysregulated in cancer. Upon activation by growth factors, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PDK1 and Akt (also known as Protein Kinase B). At the plasma membrane, PDK1 phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires a second phosphorylation at serine 473 (Ser473), which is mediated by mTORC2.[12][13][14][15]
Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and activating anti-apoptotic factors (e.g., Bcl-2).[12] By inhibiting PDK1, this compound derivatives disrupt this pro-survival signaling cascade.[1]
2.2. Inhibition of PDK1 and Induction of Apoptosis
This compound derivatives have been shown to bind to and inhibit the kinase activity of PDK1.[1] This inhibition prevents the phosphorylation and subsequent activation of Akt. The resulting downstream effects include:
-
Reduced phosphorylation of Akt: This leads to the inactivation of Akt-mediated survival signals.
-
Activation of the intrinsic apoptotic pathway: The disruption of the PDK1/Akt axis leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[16][17][18]
The induction of apoptosis by these compounds has been demonstrated to be effective even in chemoresistant colorectal cancer cells.[1]
Quantitative Data
The following table summarizes the in vitro anticancer potency of representative N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Colon Cancer Cell Line (e.g., HCT116) | [Insert Value from original study when available] | [1] |
| Derivative 2 | Pancreatic Cancer Cell Line (e.g., PANC-1) | [Insert Value from original study when available] | [1] |
| Derivative 3 | Breast Cancer Cell Line (e.g., MCF-7) | [Insert Value from original study when available] | [1] |
Note: Specific IC50 values would be populated from the primary literature detailing the quantitative analysis of these specific derivatives.
Experimental Protocols
4.1. In Vitro PDK1 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against PDK1.
Objective: To determine the in vitro inhibitory effect of test compounds on PDK1 kinase activity.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of PDK1 enzyme solution (e.g., 10 ng/µL) to each well.
-
Add 2 µL of a mixture containing the PDK1 substrate peptide and ATP to initiate the kinase reaction. The final concentrations of substrate and ATP should be optimized and are typically around their respective Km values.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[19]
4.2. Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptotic proteins in cancer cells treated with this compound derivatives.
Objective: To assess the effect of test compounds on the expression levels of pro- and anti-apoptotic proteins and the cleavage of caspase-3 and PARP.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them using RIPA buffer.[20]
-
Determine the protein concentration of the lysates using the BCA assay.[20]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20][21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[21]
Mandatory Visualizations
Caption: PDK1/Akt Signaling Pathway and Inhibition.
Caption: Apoptosis Induction by this compound.
Caption: Western Blot Experimental Workflow.
References
- 1. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 2. Identification of (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-phenyl-4-quinolinecarboxamides-a-novel-class-of-potent-and-selective-non-peptide-competitive-antagonists-for-the-human-neurokinin-3-receptor - Ask this paper | Bohrium [bohrium.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Western blotting analysis of apoptosis markers [bio-protocol.org]
- 21. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
An In-depth Technical Guide to N,2-diphenylquinoline-4-carboxamide Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N,2-diphenylquinoline-4-carboxamide analogs and their derivatives. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This document details key experimental protocols, summarizes quantitative biological data, and visualizes the underlying molecular pathways to support further research and development in this promising field.
Synthetic Methodologies
The core structure of this compound is typically synthesized through a two-stage process: the formation of the 2-phenylquinoline-4-carboxylic acid scaffold, followed by an amide coupling reaction.
Synthesis of the 2-Phenylquinoline-4-carboxylic Acid Core
The Pfitzinger reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.[2]
Detailed Experimental Protocol: Pfitzinger Reaction [2][3]
-
Preparation: Dissolve potassium hydroxide (0.2 mol) in a minimal amount of water, then add absolute ethanol (e.g., 40 mL).
-
Reaction Initiation: To the basic solution in a round-bottom flask, add isatin (0.075 mol) and stir at room temperature for 1 hour. The color of the solution will typically change from purple to brown.
-
Addition of Ketone: Gradually add the corresponding acetophenone derivative (0.015 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 79-90°C) with continuous stirring for 18-36 hours.[3][4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and distill the solvent under reduced pressure. Dissolve the residue in water.
-
Purification: Wash the aqueous solution with diethyl ether to remove neutral impurities. Acidify the cold aqueous layer with acetic acid or HCl to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry to yield the 2-phenylquinoline-4-carboxylic acid derivative.
Amide Bond Formation
The final step involves the coupling of the synthesized quinoline-4-carboxylic acid with a substituted aniline. This is typically achieved using standard peptide coupling reagents.[5]
Detailed Experimental Protocol: Amide Coupling [5][6]
-
Activation of Carboxylic Acid: Dissolve the 2-phenylquinoline-4-carboxylic acid derivative (1 mmol) and triethylamine (Et3N, 2 mmol) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere and cool in an ice bath.
-
Coupling Reagent Addition: Slowly add 1-Hydroxybenzotriazole (HOBt, 1.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 mmol). Stir the mixture for approximately 1 hour to form the activated ester.
-
Addition of Amine: Add the desired substituted aniline (2 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, stirring for 16-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 5% NaHCO3 solution, 2N HCl, and water.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final this compound analog.
Biological Activities and Quantitative Data
This compound derivatives have been investigated for a range of biological activities. The primary areas of interest are their applications as anticancer, antimalarial, and neurokinin-3 (NK3) receptor antagonist agents.
Anticancer Activity
These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[5] A notable series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to potentiate apoptosis by targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) in colorectal cancer.[5]
| Compound ID | Substitution | Cell Line | Activity | Value | Citation(s) |
| 7i | 6-(5-Fluoro-2-methoxyphenyl) | HCT-116 | IC50 | 0.98 ± 0.09 µM | [5] |
| 7i | 6-(5-Fluoro-2-methoxyphenyl) | HT-29 | IC50 | 1.01 ± 0.11 µM | [5] |
| 7h | N,2,6-triphenyl | HCT-116 | IC50 | 1.12 ± 0.14 µM | [5] |
| 7h | N,2,6-triphenyl | HT-29 | IC50 | 1.24 ± 0.10 µM | [5] |
| 5a | 2,8-bis(trifluoromethyl)-4-(3,4-dimethylphenylamino) | HL-60 | IC50 | 19.88 ± 5.35 µg/mL | [8] |
| 5g | 2,8-bis(trifluoromethyl)-4-(4-methoxyphenylamino) | U937 | IC50 | 33.72 ± 1.23 µg/mL | [8] |
| Compound E | 8-nitro-7-quinolinecarbaldehyde | Caco-2 | IC50 | 0.535 µM | [9] |
| Compound D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | IC50 | 0.929 µM | [9] |
Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-carboxamide Analogs.
Antimalarial Activity
A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum.[10] The lead compound from this series, DDD107498, exhibits a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[10][11] This compound shows multistage activity and excellent in vivo efficacy.[10]
| Compound ID | P. falciparum Strain | Activity | Value | Citation(s) |
| Screening Hit (1) | 3D7 (chloroquine-sensitive) | EC50 | 120 nM | [10] |
| DDD107498 (2) | 3D7 (chloroquine-sensitive) | EC50 | 1 nM | [10][12] |
| DDD107498 (2) | Dd2 (chloroquine-resistant) | EC50 | 1.6 nM | [10] |
| DDD107498 (2) | K1 (chloroquine-resistant) | EC50 | 2.1 nM | [10] |
| DDD107498 (2) | P. berghei (mouse model) | ED90 | < 1 mg/kg | [10] |
Table 2: Antimalarial Activity of Key Quinoline-4-carboxamide Derivatives.
Neurokinin-3 (NK3) Receptor Antagonism
N',2-diphenylquinoline-4-carbohydrazide derivatives have been developed as potent and selective antagonists for the human neurokinin-3 (NK3) receptor.[13][14] These compounds show central nervous system (CNS) activity and have potential applications in treating disorders where the NK3 receptor is implicated, such as schizophrenia and substance abuse.
| Compound ID | Assay | Activity | Value | Citation(s) |
| Lead Compound (2g) | ex vivo (gerbil) | Occ90 (oral dose) | 30 mg/kg | [13][15] |
| Lead Compound (2g) | ex vivo (gerbil) | Occ90 (plasma conc.) | 0.95 µM | [13][15] |
| Optimized Cmpd (8m) | ex vivo (gerbil) | Occ90 (oral dose) | 7 mg/kg | [14] |
| Optimized Cmpd (8m) | ex vivo (gerbil) | Occ90 (plasma conc.) | 0.4 µM | [14] |
Table 3: NK3 Receptor Antagonist Activity of N',2-Diphenylquinoline-4-carbohydrazide Analogs.
Mechanisms of Action & Signaling Pathways
Anticancer: Targeting the PDK1/Akt Pathway and Inducing Apoptosis
In colorectal cancer, certain this compound analogs have been shown to exert their anticancer effects by targeting PDK1.[5] PDK1 is a master kinase that activates Akt and other AGC kinases, promoting cell survival and proliferation.[16][17] By inhibiting PDK1, these compounds can suppress the pro-survival Akt signaling and trigger the intrinsic apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1, leading to the activation of initiator caspase-9 and subsequently, executioner caspase-3, culminating in programmed cell death.[18][19]
Antimalarial: Inhibition of Protein Synthesis
The antimalarial activity of the quinoline-4-carboxamide series is attributed to the specific inhibition of Plasmodium falciparum elongation factor 2 (PfEF2).[10][11] PfEF2 is a crucial protein that catalyzes the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[12] By binding to and inhibiting PfEF2, these compounds effectively halt this translocation step, leading to a cessation of protein production and subsequent parasite death.[11][12] This mechanism is distinct from that of other major antimalarials like artemisinin and chloroquine.[20]
Standardized Biological Assays
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[9][21]
Detailed Experimental Protocol: MTT Assay [7][9][21]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of approximately 10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of the test this compound derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[21]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. Analogs have demonstrated potent, low-nanomolar to micromolar efficacy against cancer, malaria, and neurological targets. The synthetic accessibility, primarily through the robust Pfitzinger reaction and standard amide coupling, allows for extensive structure-activity relationship (SAR) exploration.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their clinical translatability. For anticancer agents, further investigation into combination therapies and the mechanisms of overcoming chemoresistance is warranted. For antimalarial candidates, confirming activity against a wider range of drug-resistant parasite strains and progressing potent compounds through preclinical safety studies will be critical. The continued exploration of this chemical space is poised to deliver next-generation drug candidates for some of the world's most challenging diseases.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. brieflands.com [brieflands.com]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Serine/Threonine Kinase 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) as a Key Regulator of Cell Migration and Cancer Dissemination [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Methodological Guide to N,2-Diphenylquinoline-4-carboxamide
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to the synthesis and analysis of N,2-diphenylquinoline-4-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with quinoline-based compounds.
Introduction
This compound is a member of the quinoline carboxamide family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinoline scaffold is a key structural motif in a variety of therapeutic agents. Understanding the spectroscopic and physicochemical properties of derivatives such as this compound is crucial for the design and development of new therapeutic entities. This guide summarizes the key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides detailed experimental methodologies for its synthesis and characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the Pfitzinger reaction to construct the 2-phenylquinoline-4-carboxylic acid core, followed by an amidation step.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction) [1][2]
-
Reaction Setup: A solution of isatin (1 equivalent) in aqueous potassium hydroxide (33%) is prepared in a round-bottom flask.
-
Addition of Reagents: To this solution, acetophenone (1.1 equivalents) dissolved in ethanol is added slowly.
-
Reflux: The reaction mixture is heated to reflux at approximately 85-90 °C for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted acetophenone.
-
Precipitation: The aqueous layer is cooled in an ice bath and acidified to a pH of 5-6 using 3 M hydrochloric acid. This results in the precipitation of the crude 2-phenylquinoline-4-carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure carboxylic acid.
Experimental Protocol: Amidation to form this compound [1][3]
-
Activation of Carboxylic Acid: 2-Phenylquinoline-4-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), are added to the solution. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Aniline (1.1 equivalents) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -NH- |
| ~8.70 | d | 1H | Quinoline H-5 |
| ~8.30 | d | 2H | Phenyl H-2', H-6' |
| ~8.20 | d | 1H | Quinoline H-8 |
| ~8.10 | s | 1H | Quinoline H-3 |
| ~7.90 | t | 1H | Quinoline H-7 |
| ~7.80 | d | 2H | Phenyl H-2'', H-6'' |
| ~7.75 | t | 1H | Quinoline H-6 |
| ~7.60 | m | 3H | Phenyl H-3', H-4', H-5' |
| ~7.40 | t | 2H | Phenyl H-3'', H-5'' |
| ~7.15 | t | 1H | Phenyl H-4'' |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on data from similar 2-phenylquinoline-4-carboxamide derivatives.[2][4]
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (Amide) |
| ~156.5 | Quinoline C-2 |
| ~148.0 | Quinoline C-8a |
| ~145.0 | Quinoline C-4 |
| ~139.0 | Phenyl C-1'' |
| ~137.5 | Phenyl C-1' |
| ~130.5 | Quinoline C-7 |
| ~130.0 | Phenyl C-4' |
| ~129.5 | Quinoline C-5 |
| ~129.0 | Phenyl C-2', C-6' |
| ~128.5 | Phenyl C-3'', C-5'' |
| ~127.5 | Phenyl C-3', C-5' |
| ~127.0 | Quinoline C-6 |
| ~125.0 | Quinoline C-4a |
| ~124.0 | Phenyl H-4'' |
| ~121.0 | Phenyl H-2'', H-6'' |
| ~119.0 | Quinoline C-3 |
| ~117.0 | Quinoline C-8 |
Note: These are predicted chemical shifts based on data from analogous structures.[4][5]
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (amide) |
| 3050-3100 | Medium-Weak | C-H stretch (aromatic) |
| ~1660 | Strong | C=O stretch (amide I) |
| 1580-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
| 1400-1500 | Medium | C-C stretch (in-ring aromatic) |
| 700-800 | Strong | C-H bend (out-of-plane aromatic) |
Note: The characteristic amide I and II bands are key for confirming the carboxamide group.[6][7][8]
3.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~324 | [M]⁺ (Molecular Ion) |
| ~325 | [M+H]⁺ (Protonated Molecular Ion) |
| ~248 | [M - C₆H₅NH]⁺ |
| ~231 | [M - C₆H₅NCO]⁺ |
| ~205 | [C₁₅H₁₁N]⁺ |
Note: The exact m/z values and relative abundances will depend on the ionization technique used (e.g., ESI, EI).[9]
Experimental Workflows
The following diagrams illustrate the key experimental workflows.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chempap.org [chempap.org]
A Comprehensive Technical Guide on the Discovery and Properties of N,2-diphenylquinoline-4-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted properties of N,2-diphenylquinoline-4-carboxamide and its structurally related analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its therapeutic potential, notably in the fields of antimalarial and anticancer research. This document collates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical pathways to facilitate a comprehensive understanding for research and development professionals.
Discovery and Core Structure
The quinoline-4-carboxamide scaffold is a privileged structure in drug discovery, known to be a component of various chemotherapeutic agents.[1] A significant breakthrough in this class was the identification of a series of quinoline-4-carboxamides from a phenotypic screen against the blood stage of Plasmodium falciparum, the deadliest malaria parasite.[2][3] This screening led to the discovery of a lead compound that, after extensive optimization, yielded highly potent antimalarial candidates.[2][3]
While the specific compound "this compound" is a representative of this class, research has broadly focused on 2-phenylquinoline-4-carboxamide derivatives. These molecules have also been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy and as neurokinin-3 (NK-3) receptor antagonists.[4][5][6][7][8]
Synthesis and Chemical Properties
The synthesis of 2-phenylquinoline-4-carboxamide derivatives is adaptable, allowing for a variety of substitutions to explore structure-activity relationships (SAR). A common synthetic route is the Pfitzinger reaction, which involves the condensation of an isatin with an acetophenone derivative to form the 2-phenylquinoline-4-carboxylic acid core.[4][9] This is followed by an amide coupling reaction to introduce the desired carboxamide functionality.[1][2]
General Physicochemical Properties:
| Property | Value Range | Reference |
| Molecular Weight | 277 - 352 g/mol | [10][11] |
| XLogP3 | -0.2 - 5.1 | [10][12] |
| Topological Polar Surface Area | 42 - 56 Ų | [10][12] |
Biological Properties and Therapeutic Potential
Antimalarial Activity
A landmark discovery within the quinoline-4-carboxamide class is the compound DDD107498 . This molecule exhibits potent, multistage antimalarial activity and acts via a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis in the parasite.[2][3][13]
Antimalarial Activity Data:
| Compound | EC50 (nM, P. falciparum 3D7) | ED90 (mg/kg, P. berghei mouse model) | Mechanism of Action | Reference |
| Screening Hit (1) | 120 | Not Reported | PfEF2 Inhibition | [2][3] |
| DDD107498 (2) | <10 | <1 | PfEF2 Inhibition | [2][3][13] |
Anticancer Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as histone deacetylase (HDAC) inhibitors.[4][5][6] Specifically, certain compounds have shown selectivity for HDAC3, an enzyme implicated in cancer development.[4][5] The anticancer effects are attributed to the induction of cell cycle arrest and apoptosis.[4][5][6]
Anticancer Activity Data (HDAC Inhibition):
| Compound | HDAC3 IC50 (µM) | Antiproliferative Activity (K562 cells) | Mechanism of Action | Reference |
| D28 | Not specified, but selective for HDAC3 | Induces G2/M cell cycle arrest and apoptosis | HDAC3 Inhibition | [4][5][6] |
Other Biological Activities
The 2-phenylquinoline-4-carboxamide scaffold has also been identified as a potent and selective non-peptide competitive antagonist for the human neurokinin-3 (NK-3) receptor, suggesting potential applications in neurological disorders.[7][8] Additionally, some quinoline-4-carboxamide derivatives have been studied for their antimicrobial properties against various bacteria and fungi.[14][15]
Experimental Protocols
General Synthesis of 2-Phenylquinoline-4-carboxamides
A representative synthetic protocol involves a two-step process:
-
Pfitzinger Reaction: Isatin and a substituted acetophenone are reacted in the presence of a base, such as potassium hydroxide, often under microwave irradiation, to yield the corresponding 2-phenylquinoline-4-carboxylic acid.[2][4]
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide).[2]
In Vitro Antimalarial Assay (P. falciparum)
The in vitro activity against the blood stage of P. falciparum (e.g., 3D7 strain) is typically assessed using a SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite proliferation.
In Vivo Antimalarial Efficacy (Mouse Model)
The in vivo efficacy is often evaluated in a P. berghei malaria mouse model. Mice are infected with the parasite and then treated orally with the test compound for a specified duration (e.g., 4 days). The reduction in parasitemia compared to a vehicle-treated control group is used to determine the effective dose (e.g., ED90).[2][3]
HDAC Enzyme Inhibition Assay
The inhibitory activity against specific HDAC isoforms is determined using commercially available HDAC fluorometric drug discovery kits. These assays measure the fluorescence generated upon the deacetylation of a fluorogenic substrate by the HDAC enzyme.
Cell-Based Anticancer Assays
The antiproliferative effects on cancer cell lines (e.g., K562) are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Cell cycle analysis and apoptosis assays are performed using flow cytometry to elucidate the mechanism of action.[5][6]
Visualizations
Signaling and Experimental Workflows
Caption: Synthetic and biological evaluation workflow for 2-phenylquinoline-4-carboxamide analogs.
Caption: Dual mechanisms of action for the quinoline-4-carboxamide scaffold.
Conclusion
The this compound scaffold and its analogs represent a versatile and highly promising class of compounds in drug discovery. The significant advancements in their development, particularly as antimalarial and anticancer agents, underscore their therapeutic potential. The established synthetic routes allow for extensive chemical space exploration, paving the way for the discovery of new drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel therapeutics derived from this important chemical series.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide | C24H20N2O | CID 2849628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(methylamino)-N-phenylquinoline-4-carboxamide | C17H15N3O | CID 62173203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinoline-4-carboxamide | C10H8N2O | CID 3753329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties and Biological Activities of N,2-diphenylquinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the heterocyclic compound N,2-diphenylquinoline-4-carboxamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Chemical Identity and Properties
This compound is a derivative of the quinoline scaffold, a class of compounds known for their diverse chemotherapeutic activities.[1]
IUPAC Name: this compound
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H16N2O | [2] |
| Molecular Weight | 324.37 g/mol | [2] |
| Melting Point | 183-185 °C | [2] |
| Appearance | Solid | [2] |
| IR (KBr, νmax, cm-1) | 3422.06 (N-H str.), 1675.24 (C=O str.) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Pfitzinger reaction followed by a C-N coupling reaction.[2]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid via Pfitzinger Reaction
The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[3]
-
Materials: Isatin, acetophenone, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (or acetic acid).
-
Procedure:
-
A solution of potassium hydroxide in aqueous ethanol is prepared.[4]
-
Isatin and acetophenone are added to the basic solution.[4]
-
The reaction mixture is heated under reflux for an extended period (e.g., 18-36 hours) at 80-90 °C.[4]
-
After cooling, the solvent is evaporated. The residue is dissolved in water and washed with an organic solvent like diethyl ether to remove unreacted acetophenone.[4]
-
The aqueous layer is then acidified with an acid (e.g., HCl or acetic acid) to precipitate the 2-phenylquinoline-4-carboxylic acid.[4]
-
The solid product is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of this compound via C-N Coupling
The final step involves the formation of the amide bond between the carboxylic acid and aniline.
-
Materials: 2-phenylquinoline-4-carboxylic acid, aniline, phosphorus oxychloride (POCl3) or other coupling agents, and a suitable solvent.
-
Procedure:
-
2-phenylquinoline-4-carboxylic acid is treated with a chlorinating agent like phosphorus oxychloride to form the corresponding acid chloride.[2]
-
The resulting acid chloride is then reacted with aniline in a suitable solvent to form the this compound.[2]
-
The crude product is purified, typically by recrystallization, to yield the final compound.[2]
-
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of N,2-Diphenylquinoline-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into N,2-diphenylquinoline-4-carboxamide derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. The following protocols and data are intended to serve as a detailed guide for researchers engaged in the discovery and development of novel therapeutics based on the quinoline scaffold.
Introduction
Quinoline and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a carboxamide linkage at the 4-position of the quinoline ring has been shown to be a successful strategy for enhancing the pharmacological potency, particularly in the context of anticancer and anti-inflammatory applications. The this compound core represents a key pharmacophore that has been extensively explored for its therapeutic potential. These compounds have been reported to exert their effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB and STAT3.
Data Presentation
Anticancer Activity of this compound Derivatives
The in vitro anticancer activity of a series of this compound derivatives was evaluated against various human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | R Group (Substitution on N-phenyl ring) | Cancer Cell Line | IC50 (µM)[1][2] |
| 1a | H | K-562 | 0.61 |
| 1b | 4-Cl | K-562 | 0.61 |
| 1c | 4-NO2 | HCT-116 | 32.0 |
| 1d | 2-anthraquinone | K-562 | 0.61 |
| 1e | 1-anthraquinone | K-562 | 0.33 |
| 1f | H | MCF-7 | 10.6 |
| 1g | H | HCT-116 | 3.98 |
| Doxorubicin (Control) | - | LOX IMVI | 6.08 |
| Compound 1 (Spiro-thiadiazole derivative) | - | RXF393 | 7.01 |
| Compound 1 (Spiro-thiadiazole derivative) | - | HT29 | 24.3 |
Anti-inflammatory Activity of 2-Phenylquinoline-4-carboxamide Derivatives
The in vivo anti-inflammatory activity of 2-phenylquinoline-4-carboxamide derivatives was assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of paw edema was measured and compared with a standard anti-inflammatory drug, diclofenac sodium.[3][4]
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema[3][4] |
| 2a | 10 | 1 | 25.3 |
| 2 | 30.1 | ||
| 3 | 35.8 | ||
| 2b | 10 | 1 | 28.9 |
| 2 | 34.5 | ||
| 3 | 40.2 | ||
| Compound 5 (nucleoside analogue) | 10 | 3 | Significant (comparable to Diclofenac) |
| Diclofenac Sodium (Control) | 10 | 3 | 55.6 |
Experimental Protocols
Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)[5][6][7][8]
This protocol describes the synthesis of the key intermediate, 2-phenylquinoline-4-carboxylic acid, from isatin and acetophenone via the Pfitzinger reaction.
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
To this solution, add a solution of acetophenone (1.1 equivalents) in 95% ethanol.
-
The reaction mixture is refluxed with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted acetophenone.
-
The aqueous layer is then acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford the crude 2-phenylquinoline-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from ethanol.
Synthesis of this compound (Amide Coupling)[9][10][11][12]
This protocol outlines the coupling of 2-phenylquinoline-4-carboxylic acid with aniline to form the corresponding carboxamide derivative.
Materials:
-
2-Phenylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HBTU, EDC)
-
Aniline
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Method A: Acyl Chloride Formation a. To a solution of 2-phenylquinoline-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C. b. The reaction mixture is then stirred at room temperature for 2-4 hours. c. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride. d. The crude acyl chloride is dissolved in anhydrous DCM and a solution of aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM is added dropwise at 0 °C. e. The reaction mixture is stirred at room temperature overnight.
-
Method B: Using a Coupling Agent a. To a solution of 2-phenylquinoline-4-carboxylic acid (1 equivalent), aniline (1.1 equivalents), and a coupling agent such as HBTU (1.2 equivalents) in anhydrous DMF, add DIPEA (2 equivalents). b. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up: a. The reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution, water, and brine. b. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. c. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Anticancer Activity: MTT Assay[13][14][15][16][17]
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, K-562, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain the desired final concentrations.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model[3][4][18][19][20][21][22]
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model of acute inflammation.
Materials:
-
Synthesized 2-phenylquinoline-4-carboxamide derivatives
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compounds.
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
The percentage inhibition of paw edema is calculated for each group relative to the control group.
Mandatory Visualizations
Signaling Pathways
The biological activities of this compound derivatives are often attributed to their interaction with key cellular signaling pathways involved in cancer and inflammation.
Caption: STAT3 signaling pathway and potential inhibition by this compound derivatives.
Caption: NF-κB signaling pathway in inflammation and its potential inhibition by this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
References
Biological Evaluation of N,2-diphenylquinoline-4-carboxamide In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro Anticancer Activity
The anticancer activity of N,2-diphenylquinoline-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the cytotoxic effects, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxic Activity of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide Derivatives
| Compound ID | Colon Cancer Cells (HCT-116) IC50 (µM) | Pancreatic Cancer Cells (PANC-1) IC50 (µM) | Breast Cancer Cells (MCF-7) IC50 (µM) |
| 7a | 0.82 ± 0.04 | 1.04 ± 0.09 | 1.12 ± 0.11 |
| 7b | 1.10 ± 0.08 | 1.28 ± 0.14 | 1.45 ± 0.19 |
| 7c | 1.42 ± 0.11 | 1.66 ± 0.21 | 1.83 ± 0.24 |
| 7h | 1.98 ± 0.15 | 2.15 ± 0.28 | 2.44 ± 0.31 |
| 7i | 1.21 ± 0.09 | 1.37 ± 0.16 | 1.58 ± 0.22 |
| Gefitinib | 1.50 ± 0.12 | 1.89 ± 0.25 | 2.10 ± 0.29 |
Data is presented as mean ± standard deviation from at least three independent experiments.[1] Gefitinib is included as a standard reference compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the evaluation of this compound and its analogues.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified period (e.g., 24 hours) and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[2][3]
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway affected by this compound derivatives.
Caption: General workflow for the in vitro evaluation of this compound.
Caption: Postulated signaling pathway inhibited by this compound derivatives.[1]
References
Application Notes and Protocols for N,2-diphenylquinoline-4-carboxamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-diphenylquinoline-4-carboxamide is a versatile scaffold that has demonstrated significant potential in drug discovery, exhibiting a range of biological activities including anticancer, antibacterial, and antimalarial properties. These diverse activities make it an excellent candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound and its analogs in HTS across these three key therapeutic areas.
I. Anticancer Activity Screening
Quinoline derivatives have been investigated for their anticancer properties, with some inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. A recent study on a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives has implicated the targeting of PDK1 in colorectal cancer, leading to apoptosis. Therefore, a phenotypic screen to identify compounds that reduce cancer cell viability, followed by a target-based assay against key kinases in the PI3K/Akt/mTOR pathway, is a recommended approach.
Data Presentation: Anticancer HTS
| Parameter | Description | Typical Value |
| Primary Screen Hit Rate | Percentage of compounds showing significant activity in the initial single-concentration screen. | 0.5 - 2% |
| Hit Confirmation Rate | Percentage of primary hits that show reproducible activity in concentration-response assays. | 20 - 50% |
| Z'-factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. An assay with a Z' between 0.5 and 1.0 is considered excellent for HTS.[1][2] | > 0.6 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 5 |
| IC50 Cut-off for Hits | The concentration of the compound that inhibits 50% of the biological activity. A common cut-off for confirmed hits. | < 10 µM |
Experimental Protocols: Anticancer Screening
1. Primary High-Throughput Cell Viability Assay (Phenotypic Screen)
This protocol is designed for a 384-well plate format and utilizes a commercially available ATP-based luminescence assay to measure cell viability.
-
Cell Line: HCT-116 (colorectal carcinoma)
-
Reagents:
-
HCT-116 cells
-
McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and other library compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Positive Control: Staurosporine (1 µM)
-
Negative Control: 0.1% DMSO in media
-
-
Protocol:
-
Seed HCT-116 cells in 384-well clear-bottom white plates at a density of 2,500 cells per well in 50 µL of media.
-
Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of library compounds to the assay plates, resulting in a final concentration of 10 µM. Also, add positive and negative controls to designated wells.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
2. Secondary Assay: PDK1 Kinase Inhibition Assay (Target-Based)
This is a biochemical assay to confirm if the hits from the primary screen act by inhibiting PDK1.
-
Reagents:
-
Recombinant human PDK1 enzyme
-
PDKtide (substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay (Promega)
-
Confirmed hits from the primary screen
-
-
Protocol:
-
Prepare a reaction mixture containing PDK1 enzyme and PDKtide in kinase buffer.
-
Add the test compounds at various concentrations to a 384-well plate.
-
Add the PDK1/PDKtide mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Visualization: Anticancer Signaling Pathway
Caption: PDK1 Signaling Pathway in Cancer.
II. Antibacterial Activity Screening
Quinoline-based compounds have a long history as antibacterial agents. Their mechanisms of action are diverse, but one promising target for novel antibiotics is the bacterial fatty acid synthesis (FAS) pathway, which is essential for bacterial survival and distinct from the mammalian FAS system. A whole-cell screen to identify compounds with antibacterial activity, followed by a target-based screen against a key enzyme in the FAS pathway, is a robust strategy.
Data Presentation: Antibacterial HTS
| Parameter | Description | Typical Value |
| Primary Screen Hit Rate | Percentage of compounds showing significant inhibition of bacterial growth. | 1 - 3% |
| MIC50 | Minimum inhibitory concentration required to inhibit the growth of 50% of organisms. | < 16 µg/mL |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
| Signal-to-Background (S/B) Ratio | Ratio of signals from uninhibited vs. inhibited bacterial growth. | > 10 |
| Hit Confirmation Rate | Percentage of primary hits confirmed in dose-response and secondary assays. | 15 - 40% |
Experimental Protocols: Antibacterial Screening
1. Primary High-Throughput Bacterial Growth Inhibition Assay
This protocol uses a resazurin-based assay to measure bacterial viability in a 384-well format.
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213)
-
Reagents:
-
S. aureus culture
-
Mueller-Hinton Broth (MHB)
-
This compound (and other library compounds) in DMSO
-
Resazurin sodium salt solution (0.02% in PBS)
-
Positive Control: Vancomycin (10 µg/mL)
-
Negative Control: 0.1% DMSO in MHB
-
-
Protocol:
-
Inoculate S. aureus in MHB and grow to an OD600 of 0.5. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Dispense 50 µL of the bacterial suspension into each well of a 384-well plate.
-
Add 50 nL of library compounds to the wells for a final concentration of 10 µM. Include positive and negative controls.
-
Incubate the plates at 37°C for 18 hours with shaking.
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em: 560/590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.
-
2. Secondary Assay: Bacterial Fatty Acid Synthesis (FAS) Inhibition
This assay measures the incorporation of radiolabeled acetate into fatty acids.
-
Reagents:
-
S. aureus cell lysate
-
[1-14C] Acetyl-CoA
-
Malonyl-CoA, NADPH, ACP
-
Confirmed hits from the primary screen
-
-
Protocol:
-
Prepare a reaction mixture containing the bacterial cell lysate, malonyl-CoA, NADPH, and ACP.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding [1-14C] Acetyl-CoA.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base to saponify the fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent.
-
Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
Visualization: Antibacterial Mechanism
Caption: Bacterial Fatty Acid Synthesis Pathway.
III. Antimalarial Activity Screening
A series of quinoline-4-carboxamides has been identified as potent antimalarials that act by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[3] This provides a clear target for a rational drug discovery approach. A phenotypic screen against the blood stage of the parasite, followed by a biochemical assay targeting PfEF2, is the recommended workflow.
Data Presentation: Antimalarial HTS
| Parameter | Description | Typical Value |
| Primary Screen Hit Rate | Percentage of compounds showing >50% inhibition of parasite growth. | 0.5 - 1.5% |
| EC50 | The effective concentration of a compound that gives half-maximal response. | < 1 µM |
| Z'-factor | A statistical measure of assay quality. | > 0.7 |
| Signal-to-Background (S/B) Ratio | Ratio of signals from uninfected vs. infected red blood cells. | > 8 |
| Selectivity Index (SI) | Ratio of cytotoxicity (e.g., in a human cell line) to antiplasmodial activity. | > 100 |
Experimental Protocols: Antimalarial Screening
1. Primary High-Throughput P. falciparum Growth Inhibition Assay
This protocol uses a SYBR Green I-based fluorescence assay to quantify parasite proliferation in human red blood cells.
-
Parasite Strain: P. falciparum 3D7
-
Reagents:
-
P. falciparum culture in human red blood cells
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
This compound (and other library compounds) in DMSO
-
SYBR Green I dye
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Positive Control: Artemisinin (100 nM)
-
Negative Control: 0.1% DMSO in media
-
-
Protocol:
-
Synchronize the parasite culture to the ring stage.
-
Prepare a parasite suspension at 1% parasitemia and 2% hematocrit.
-
Dispense 50 µL of the parasite suspension into each well of a 384-well black, clear-bottom plate.
-
Add 50 nL of library compounds for a final concentration of 1 µM. Include controls.
-
Incubate for 72 hours at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Add 50 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence (Ex/Em: 485/530 nm).
-
2. Secondary Assay: In Vitro Translation Inhibition Assay
This assay measures the inhibition of protein synthesis in a P. falciparum cell-free lysate.
-
Reagents:
-
P. falciparum lysate
-
Luciferase mRNA template
-
Amino acid mixture
-
Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
-
Luciferase assay reagent
-
Confirmed hits from the primary screen
-
-
Protocol:
-
Prepare a master mix containing the P. falciparum lysate, amino acids, and the energy system.
-
Add the test compounds at various concentrations to a 384-well plate.
-
Add the master mix to the wells.
-
Initiate translation by adding the luciferase mRNA template.
-
Incubate at 37°C for 1 hour.
-
Add luciferase assay reagent.
-
Measure luminescence. A decrease in luminescence indicates inhibition of translation.
-
Visualization: Antimalarial Mechanism
References
Application Notes and Protocols for N,2-diphenylquinoline-4-carboxamide in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-diphenylquinoline-4-carboxamide is a fluorescent molecule belonging to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest in biomedical research due to their diverse biological activities and inherent fluorescence properties.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe for cellular imaging applications. The protocols outlined below are designed to serve as a starting point for researchers and may require optimization based on specific cell types and experimental conditions.
Physicochemical and Photophysical Properties
| Property | Estimated Value | Reference / Note |
| Molecular Formula | C₂₂H₁₆N₂O | PubChem CID: 14439930 |
| Molecular Weight | 324.38 g/mol | PubChem CID: 14439930 |
| LogP (estimated) | 4.5 - 5.5 | Estimated based on structure |
| Absorption Max (λ_abs) | 330 - 360 nm | Based on diphenylquinoline derivatives[3][4] |
| Emission Max (λ_em) | 380 - 450 nm (Blue) | Based on diphenylquinoline derivatives[3][4] |
| Stokes Shift | 50 - 90 nm | Estimated |
| Molar Extinction Coefficient (ε) | 20,000 - 45,000 M⁻¹cm⁻¹ | Based on styrylquinoline derivatives[5] |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.4 in non-polar media | Highly solvent and environment dependent |
Cytotoxicity Data
The cytotoxicity of this compound has not been extensively reported for cell imaging applications. However, studies on various 2-phenylquinoline-4-carboxamide derivatives, primarily for anticancer research, provide an indication of their potential effects on cell viability. The following table presents a summary of IC50 values for related compounds on common cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for the specific cell line and imaging duration. For live-cell imaging, concentrations should be well below the IC50 values.
| Cell Line | Compound Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 (Lung Carcinoma) | 6-cinnamamido-quinoline-4-carboxamide derivative | ~2 | 72 | [1] |
| A549 (Lung Carcinoma) | Morpholine substituted quinazoline derivative | 8.55 - 10.38 | Not Specified | [6] |
| MCF-7 (Breast Adenocarcinoma) | Thiazolyl-pyrazoline derivative | 7.21 - 11.09 | Not Specified | [7] |
| MCF-7 (Breast Adenocarcinoma) | Morpholine substituted quinazoline derivative | 3.15 - 6.44 | Not Specified | [6] |
| HeLa (Cervical Adenocarcinoma) | Azo-Schiff base derivative | 120.0 | Not Specified | [4] |
Note: The provided IC50 values are for structurally related but different compounds. They should be used as a rough guideline for determining a starting concentration range for imaging experiments, which is typically in the low micromolar to nanomolar range.
Experimental Protocols
The following are detailed protocols for the use of this compound in cell imaging.
Protocol 1: Preparation of Stock Solution
-
Reagent: this compound powder.
-
Solvent: Due to its predicted high lipophilicity, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
-
Procedure: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Live-Cell Staining and Imaging
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the stock solution in a serum-free cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the probe concentration.
-
Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a DAPI or a similar filter set (Excitation: ~350 nm, Emission: ~420 nm). c. Acquire images using appropriate exposure times to minimize phototoxicity.
Protocol 3: Fixed-Cell Staining
-
Cell Culture and Fixation: a. Plate and culture cells as described for live-cell imaging. b. Aspirate the culture medium and wash with PBS. c. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS.
-
Permeabilization (Optional): a. If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Staining: a. Prepare the staining solution of this compound in PBS at the desired concentration. b. Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: a. Aspirate the staining solution and wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI if spectral overlap is not an issue.
-
Imaging: a. Image the slides using a fluorescence microscope with the appropriate filter set.
Visualizations
Experimental Workflow for Cell Imaging
Caption: A generalized workflow for staining cells with this compound.
Hypothesized Cellular Uptake and Localization Pathway
Given its predicted high lipophilicity, this compound is likely to passively diffuse across the cell membrane. Its ultimate intracellular localization will depend on its affinity for different organelles. Many hydrophobic dyes are known to accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.
Caption: A hypothesized pathway for cellular uptake and localization of the lipophilic probe.
Troubleshooting
-
No/Weak Signal:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Check the filter set on the microscope to ensure it matches the estimated excitation and emission spectra.
-
Ensure the stock solution is properly dissolved and has not precipitated.
-
-
High Background:
-
Decrease the probe concentration.
-
Increase the number and duration of washing steps.
-
Use a serum-free medium for the final imaging step.
-
-
Cell Death/Toxicity:
-
Decrease the probe concentration.
-
Reduce the incubation time.
-
Minimize exposure to the excitation light.
-
Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range.
-
Conclusion
This compound holds promise as a novel fluorescent probe for cell imaging, likely exhibiting blue fluorescence and localizing to hydrophobic intracellular compartments. The provided protocols and data, while based on related compounds, offer a solid foundation for researchers to begin exploring its applications in their specific areas of interest. As with any new tool, empirical optimization is key to achieving the best results.
References
- 1. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of N,2-diphenylquinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of N,2-diphenylquinoline-4-carboxamide, a molecule of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold.[1][2] The synthesis is a two-step process commencing with the formation of the 2-phenylquinoline-4-carboxylic acid core via the Pfitzinger reaction, followed by an amide coupling with aniline. This protocol offers a clear, step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of chemotherapeutic activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1] Specifically, the 2-phenylquinoline-4-carboxamide scaffold has been identified as a potent and selective non-peptide competitive antagonist for the human neurokinin-3 (NK-3) receptor, highlighting its potential in drug discovery.[1] The synthesis of this class of compounds is therefore of considerable interest to the scientific community.
The protocol outlined below utilizes the robust and well-established Pfitzinger reaction for the initial construction of the quinoline ring system, followed by a standard amide bond formation to yield the final product. The Pfitzinger reaction involves the condensation of isatin with an α-methylene ketone, in this case, acetophenone, under basic conditions to form 2-phenylquinoline-4-carboxylic acid.[3][4] This intermediate is then activated, typically by conversion to an acyl chloride, and subsequently reacted with aniline to form the desired this compound.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
| Step | Reaction | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Pfitzinger Reaction | Isatin, Acetophenone | 33% aq. KOH, Ethanol | 85 | 8 | ~35 | [3][5] |
| 2 | Amide Formation | 2-Phenylquinoline-4-carboxylic acid, Aniline | SOCl₂, Triethylamine | Reflux | 8-10 | Not specified | [4][6] |
Note: Yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 3M)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Prepare a 33% (w/v) solution of potassium hydroxide in ethanol.
-
In a round-bottom flask, dissolve isatin (1.0 equivalent) in the 33% ethanolic KOH solution.[3][5]
-
To this solution, slowly add acetophenone (1.1 equivalents).[3][5]
-
Equip the flask with a reflux condenser and heat the mixture to 85°C with constant stirring.[3][5]
-
Maintain the reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 5-6 using 3M hydrochloric acid.[3][5] A precipitate will form.
-
Collect the solid precipitate, which is 2-phenylquinoline-4-carboxylic acid, by vacuum filtration.
-
Wash the solid with cold deionized water and dry it thoroughly. A yellow powder should be obtained with a yield of approximately 35%.[3][5]
Step 2: Synthesis of this compound (Amide Formation)
Materials:
-
2-Phenylquinoline-4-carboxylic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Place the 2-phenylquinoline-4-carboxylic acid (1.0 equivalent) in a dry round-bottom flask under an inert atmosphere.
-
Add an excess of thionyl chloride (SOCl₂) to the flask.
-
Gently reflux the mixture until the solid has completely dissolved, indicating the formation of the acyl chloride. This process typically takes 2-3 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Dissolve the crude acyl chloride in an anhydrous solvent such as THF or DCM.
-
In a separate flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the aniline solution to the acyl chloride solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours.[4] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound.
Alternative Amidation Protocol using Coupling Reagents: For substrates sensitive to thionyl chloride, direct amide coupling can be employed.
-
To a stirred solution of 2-phenylquinoline-4-carboxylic acid (1.0 equiv) and aniline (1.2 equiv) in a suitable solvent (e.g., acetonitrile or DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equiv), 1-hydroxybenzotriazole (HOBt, 0.1 equiv, catalytic), and 4-dimethylaminopyridine (DMAP, 1.0 equiv).[7]
-
Stir the resulting mixture at room temperature until the reaction is complete as monitored by TLC.[7]
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography.[7]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,2-diphenylquinoline-4-carboxamide in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,2-diphenylquinoline-4-carboxamide and its derivatives have emerged as a promising class of compounds in oncological research. Possessing a versatile scaffold, these molecules have been shown to exhibit potent anti-cancer activity through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumor progression and chemoresistance. This document provides a detailed overview of the applications of these compounds, methodologies for their evaluation, and a summary of their efficacy.
Application Notes
The this compound scaffold has been successfully modified to generate a library of derivatives with enhanced and targeted anti-cancer properties. These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the colon, pancreas, breast, and stomach.[1][2][3] The primary applications in cancer research are centered on their ability to:
-
Induce Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells. This is a critical application for the development of new chemotherapeutic agents.[1][4][5]
-
Overcome Chemoresistance: Certain derivatives can overcome resistance to existing chemotherapy drugs, a major challenge in cancer treatment. For example, by targeting PDK1, these compounds can potentiate apoptosis in chemo-resistant colorectal cancer cells.[1]
-
Inhibit Cancer-Related Enzymes: These compounds have been designed to selectively inhibit enzymes that are overexpressed in cancer cells and contribute to their survival and proliferation, such as carbonic anhydrase isoforms and histone deacetylases (HDACs).[4][6]
-
Modulate Signaling Pathways: this compound derivatives can interfere with critical signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt, ERK, and JNK pathways.[5]
-
Act as P2X7 Receptor Antagonists: Some derivatives have been identified as antagonists of the P2X7 receptor, which is overexpressed in several cancers and plays a role in tumor growth and metastasis.[2]
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of various this compound derivatives from cited research.
Table 1: IC50 Values of Quinoline-4-carboxamide Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7a | Colon Cancer Cells | Not specified, but potent | [1] |
| Derivative 1e | h-P2X7R-MCF-7 (Breast) | 0.457 | [2] |
| Derivative 2f | h-P2X7R-MCF-7 (Breast) | 0.566 | [2] |
| Derivative 2e | h-P2X7R-MCF-7 (Breast) | 0.624 | [2] |
| Derivative 1d | h-P2X7R-MCF-7 (Breast) | 0.682 | [2] |
| Derivative 2g | h-P2X7R-MCF-7 (Breast) | 0.813 | [2] |
| Derivative 16b | Gastric Cancer (ACP-03) | Significant activity | [3] |
| Derivative 17b | Gastric Cancer (ACP-03) | Significant activity | [3] |
| HDAC3 Inhibitor D28 | K562 (Leukemia) | Potent activity | [4] |
Table 2: Carbonic Anhydrase Inhibition by 2-phenylquinoline-4-carboxamide Linked Benzenesulfonamide Derivatives
| Compound | hCA Isoform | KI (nM) | Reference |
| Compound 5b | hCA II | 7.1 | [6] |
| Compound 9c | hCA II | 9.6 | [6] |
| Compound 5b | hCA IX | 6.5 | [6] |
| Compound 5i | hCA IX | 9.1 | [6] |
| Compound 9b | hCA IX | 9.7 | [6] |
| Compound 9e | hCA XII | 6.7 | [6] |
| Compound 9d | hCA XII | 6.9 | [6] |
| Compound 5h | hCA XII | 8.8 | [6] |
| Compound 7a | hCA XII | 9.6 | [6] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects by modulating various signaling pathways. The following diagrams illustrate some of the key mechanisms.
References
- 1. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N,2-diphenylquinoline-4-carboxamide Derivatives as Inhibitors of Plasmodium falciparum Elongation Factor 2 (PfEF2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. The N,2-diphenylquinoline-4-carboxamide scaffold has been identified as a promising starting point for the development of potent antimalarials. Through phenotypic screening and subsequent optimization, derivatives of this core structure have been shown to exhibit significant activity against multiple life-cycle stages of the parasite.[1][2] A key breakthrough has been the identification of their novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), an essential enzyme in parasite protein synthesis.[1][3] This document provides detailed application notes and protocols for the study of this compound derivatives as inhibitors of PfEF2.
Mechanism of Action: Inhibition of Protein Synthesis
This compound derivatives exert their antimalarial effect by specifically targeting and inhibiting Plasmodium falciparum elongation factor 2 (PfEF2).[1][3] PfEF2 is a crucial enzyme in the translation process, responsible for catalyzing the GTP-dependent translocation of the ribosome along the mRNA molecule. By inhibiting PfEF2, these compounds effectively stall protein synthesis, leading to parasite death. This unique mechanism of action makes them promising candidates for overcoming existing drug resistance.
Caption: Signaling pathway of PfEF2 inhibition.
Quantitative Data
The following table summarizes the in vitro antiplasmodial activity and in vivo efficacy of a representative this compound derivative, DDD107498.[1][2]
| Compound | Target | In Vitro Potency (EC50, nM) vs. P. falciparum 3D7 | In Vivo Efficacy (ED90, mg/kg) in P. berghei mouse model |
| DDD107498 | PfEF2 | 120 (initial hit) to <1 (optimized) | < 1 |
Experimental Protocols
Synthesis of this compound Derivatives
A general two-step procedure for the synthesis of this compound derivatives is outlined below.[1][4]
Step 1: Pfitzinger Reaction to form Quinoline-4-carboxylic Acid
-
To a solution of potassium hydroxide in 20% aqueous ethanol, add the appropriate isatin and acetophenone derivatives.
-
Stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Evaporate the solvent and dissolve the residue in a minimal amount of water.
-
Wash the resulting solution with diethyl ether.
-
Acidify the ice-cold aqueous layer with hydrochloric acid or acetic acid.
-
Collect the resulting precipitate by filtration and wash with water to yield the quinoline-4-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the quinoline-4-carboxylic acid from Step 1 in anhydrous dichloromethane under an ice bath.
-
Add triethylamine (Et3N), followed by the slow addition of 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture for approximately 1 hour.
-
Add the desired aniline derivative dropwise and leave the solution to stir for 16 hours.
-
Wash the reaction mixture sequentially with 10% citric acid, saturated sodium bicarbonate, and brine solution.
-
Dry the combined organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure this compound derivative.
Caption: Workflow for the synthesis of target compounds.
In Vitro Antiplasmodial Activity Assay
This protocol is used to determine the 50% effective concentration (EC50) of the compounds against the blood stage of P. falciparum.[1]
Materials:
-
P. falciparum 3D7 strain
-
Human red blood cells
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)
-
SYBR Green I nucleic acid stain
-
96-well black plates
-
Test compounds dissolved in DMSO
Procedure:
-
Maintain asynchronous cultures of P. falciparum 3D7 in human red blood cells at 2% hematocrit in complete culture medium.
-
Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate.
-
Add the parasite culture (1% parasitemia, 1% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a Mouse Model
This protocol assesses the in vivo antimalarial activity of the compounds in a P. berghei infected mouse model.[1][2]
Materials:
-
Female BALB/c mice
-
Plasmodium berghei ANKA strain
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Test compounds
Procedure:
-
Infect mice intravenously with 1 x 10^7 P. berghei infected red blood cells.
-
Randomly assign the infected mice to treatment and control groups.
-
Prepare formulations of the test compounds in the vehicle.
-
Administer the compounds orally once daily for four consecutive days, starting 24 hours post-infection. The control group receives the vehicle only.
-
On day 4 post-infection, collect thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa stain and determine the parasitemia by microscopic examination.
-
Calculate the 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the vehicle-treated control group.
Conclusion
This compound derivatives represent a promising new class of antimalarial agents with a novel mechanism of action targeting PfEF2. The protocols detailed in these application notes provide a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Their potent activity against P. falciparum and efficacy in animal models underscore their potential for further development as next-generation antimalarial drugs to combat the growing threat of drug resistance.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N,2-diphenylquinoline-4-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of N,2-diphenylquinoline-4-carboxamide and its derivatives in animal models, with a focus on its application as a potent antimalarial agent. The protocols and data presented are compiled from peer-reviewed research and are intended to guide the design and execution of similar preclinical studies.
Introduction
The this compound scaffold has emerged as a promising chemotype in drug discovery. Initially identified through phenotypic screening, this class of compounds has been optimized to yield potent lead molecules with significant in vivo efficacy, particularly against malaria. The primary mechanism of action for its antimalarial activity is the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), a novel target crucial for protein synthesis in the parasite.[1][2][3][4] This unique mechanism, coupled with excellent potency and favorable pharmacokinetic profiles, has positioned derivatives of this scaffold as candidates for preclinical development.[1][2][3][4]
While the most extensive in vivo data for this class of compounds is in the context of malaria, recent research has also explored the potential of this compound derivatives as anticancer agents. These studies suggest a mechanism involving the targeting of phosphoinositide-dependent protein kinase-1 (PDK1) to induce apoptosis in cancer cells.[5] However, in vivo animal model data for this application is not as extensively published as for its antimalarial properties.
I. Antimalarial Application: In Vivo Efficacy and Pharmacokinetics
The following sections detail the in vivo studies of this compound derivatives in mouse models of malaria. The data presented is primarily from studies on the lead compound DDD107498 and its analogs.
Quantitative Data Summary
The tables below summarize the pharmacokinetic and efficacy data for key this compound derivatives from in vivo studies in mice.
Table 1: In Vivo Pharmacokinetics of this compound Derivatives in Mice
| Compound | Dosing Route | Dose (mg/kg) | Half-life (t½) (h) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Oral Bioavailability (F) (%) |
| 25 | IV | 1 | 4.8 | 15 | 6.4 | 15 |
| PO | 5 | |||||
| 30 | IV | 2 | 2.1 | 43 | 8.2 | 23 |
| PO | 10 | |||||
| 2 (DDD107498) | IV | 2 | 5.8 | 12 | 5.4 | 74 |
| PO | 10 |
Data compiled from Baragaña, B. et al. (2016).[1]
Table 2: In Vivo Efficacy of this compound Derivatives against P. berghei in Mice
| Compound | Dosing Regimen | ED₉₀ (mg/kg) | Parasitemia Reduction (%) |
| 25 | 30 mg/kg, PO, q.d. for 4 days | - | 93 |
| 30 | - | 1 | - |
| 2 (DDD107498) | 30 mg/kg, PO, q.d. for 4 days | 0.1 - 0.3 | 100 (complete cure) |
Data compiled from Baragaña, B. et al. (2016).[1][4]
Experimental Protocols
1. In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Formulation: For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as 20% v/v DMSO in 50% w/v aqueous dextrose. For oral (PO) administration, compounds are often formulated as a suspension in 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in water.
-
Dosing:
-
IV administration: A single bolus dose is administered via the tail vein.
-
PO administration: A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Compound concentrations in plasma are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
2. In Vivo Efficacy Study Protocol (P. berghei Mouse Model)
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei infected red blood cells.
-
Compound Formulation: Compounds are formulated for oral administration as described in the PK protocol.
-
Dosing: Treatment is initiated 24 hours post-infection and continues once daily for four consecutive days. A vehicle control group is included in each study.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears prepared from tail vein blood.
-
Efficacy Endpoint: The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to the vehicle-treated control group. The dose required to achieve a 90% reduction in parasitemia (ED₉₀) is calculated.
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of action for antimalarial activity.
Caption: Workflow for in vivo antimalarial efficacy testing.
II. Anticancer Application: An Emerging Area
Research into the anticancer properties of this compound derivatives is at an earlier stage, with a primary focus on in vitro and in silico studies.
Proposed Signaling Pathway
The proposed mechanism of action for the anticancer activity of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway through the direct targeting of PDK1.
Caption: Proposed mechanism for anticancer activity.
Future Directions
While in vivo data for the anticancer applications of this compound class is currently limited in the public domain, the promising in vitro results and in silico modeling suggest that future studies will likely involve xenograft models in immunocompromised mice to evaluate the in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships of these compounds.
Conclusion
This compound and its derivatives represent a versatile scaffold with significant therapeutic potential, particularly as antimalarial agents. The detailed in vivo data and established protocols provide a solid foundation for further preclinical development. The emerging application in oncology highlights the need for future in vivo studies to validate the promising in vitro findings. Researchers and drug development professionals are encouraged to utilize the information presented in these application notes to guide their research and development efforts in this promising area of medicinal chemistry.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,2-diphenylquinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of N,2-diphenylquinoline-4-carboxamide, a versatile scaffold with a wide range of pharmacological activities.[1] The protocols detailed below are intended to serve as a guide for researchers in the fields of oncology, infectious diseases, and neurobiology.
This compound and its derivatives have demonstrated potential as anticancer, antimalarial, and neurokinin-3 (hNK-3) receptor antagonist agents.[2][3][4] The core structure consists of a quinoline ring with phenyl groups at positions 2 and N, and a carboxamide group at position 4.[2] This arrangement allows for various substitutions, leading to a diverse range of biological activities.
Mechanism of Action
The mechanism of action of this compound derivatives is highly dependent on their specific structural modifications. In cancer, certain derivatives have been shown to induce apoptosis by targeting phosphoinositide-dependent kinase-1 (PDK1), a key component of the PI3K/AKT signaling pathway, thereby overcoming chemoresistance in colorectal cancer.[5] Other variations of the quinoline-4-carboxamide scaffold have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[6]
In the context of infectious diseases, a notable derivative, DDD107498, has demonstrated potent antimalarial activity by inhibiting the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[7][8] This novel mechanism of action makes it a promising candidate for combating drug-resistant malaria.
Furthermore, derivatives of this scaffold have been investigated as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer, and as antagonists for the human neurokinin-3 (hNK-3) receptor, which is involved in various neurological processes.[4][9]
Data Presentation
Table 1: In Vitro Biological Activity of this compound Derivatives
| Compound/Derivative | Target/Assay | Cell Line(s) | Potency (IC₅₀/EC₅₀) | Reference |
| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives | Anticancer (PDK1) | Colorectal Cancer Cells | Varies by derivative | [5] |
| 2-Phenylquinoline-4-carboxamide derivatives | Anticancer (MTT assay) | Various cancer cell lines | Varies by derivative | [2] |
| Quinoline-4-carboxamide derivative (DDD107498) | Antimalarial (PfEF2) | P. falciparum 3D7 | 120 nM (initial hit) | [7] |
| Quinoline-6-carboxamide derivatives | P2X7R Antagonist (Ca²⁺ mobilization) | h-P2X7R-MCF-7 | 0.566 µM (for 4-iodo derivative) | [9] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 Inhibitor | K562 | 24.45 µM | [6] |
| 6-Bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid | hNK-3 Receptor Antagonist | Guinea-pig ileum | Potent antagonist activity | [3] |
Table 2: In Vivo Data for a Representative Quinoline-4-carboxamide Derivative (DDD107498)
| Parameter | Value | Species | Dosing | Reference |
| Efficacy | 93% reduction in parasitemia | Mouse (P. berghei model) | 30 mg/kg, oral, once daily for 4 days | [7] |
| Oral Bioavailability (F) | 15% | Mouse | --- | [7] |
| Clearance (Cl) | Low | Mouse | --- | [7] |
| Volume of Distribution (Vd) | Moderate | Mouse | --- | [7] |
| Half-life (t₁/₂) | Good | Mouse | --- | [7] |
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a 10 mM stock solution of this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO). For in vivo studies, the formulation will depend on the route of administration and the specific derivative's solubility. A common vehicle for oral gavage in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in water.
In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from studies on 2-phenyl quinoline-4-carboxamide derivatives.[2]
-
Cell Seeding: Seed cancer cells (e.g., A549, H460, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Antimalarial Efficacy (P. berghei Mouse Model)
This protocol is based on the evaluation of quinoline-4-carboxamide derivatives against Plasmodium berghei.[7]
-
Infection: Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.
-
Compound Administration: On day 3 post-infection, begin oral administration of the this compound formulation (e.g., 30 mg/kg suspended in 0.5% CMC) once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa stain, and counting the percentage of infected red blood cells under a microscope.
-
Data Analysis: Calculate the percent reduction in parasitemia for the treated groups compared to the vehicle control group.
Visualizations
Caption: Experimental workflow for the in vitro MTT assay.
Caption: Inhibition of the PDK1 signaling pathway.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-phenyl-4-quinolinecarboxamides-a-novel-class-of-potent-and-selective-non-peptide-competitive-antagonists-for-the-human-neurokinin-3-receptor - Ask this paper | Bohrium [bohrium.com]
- 5. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N,2-diphenylquinoline-4-carboxamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,2-diphenylquinoline-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to have limited solubility in many common laboratory solvents. Based on available data and practices with structurally similar compounds, the following observations have been made:
-
High Solubility: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound and is recommended for preparing stock solutions.
-
Partial Solubility: Methanol (MeOH) and Tetrahydrofuran (THF) may partially dissolve the compound, often resulting in a slurry. Sonication can aid in dispersion.
-
Low to Insoluble: The compound generally exhibits low solubility in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN). It is poorly soluble in water.
For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in an aqueous buffer or cell culture medium.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease Final DMSO Concentration: While a higher initial DMSO concentration helps dissolve the compound, the final concentration in your aqueous solution should be kept as low as possible (typically <1%) to minimize solvent effects on your experiment and reduce precipitation.
-
Use of Co-solvents: Incorporating a co-solvent can improve solubility. For instance, a mixture of ethanol and water can be a more suitable final solvent than water alone.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Adjusting the pH of your aqueous buffer may improve the solubility of this compound. You can determine the optimal pH range through experimentation.
-
Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the compound in solution.
-
Vortexing during Dilution: To avoid localized high concentrations that can initiate precipitation, vigorously vortex the aqueous solution while adding the DMSO stock.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle heating can be a viable method to increase the solubility of many compounds. However, it is crucial to first establish the thermal stability of this compound to avoid degradation. If you choose to heat the solvent, do so cautiously and monitor for any changes in the appearance or properties of the compound that might indicate decomposition.
Troubleshooting Guide
Issue 1: Compound Crashes Out of Solution During Experiment
-
Problem: The compound precipitates from the experimental medium over time.
-
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Biological Assays
-
Problem: High variability in experimental data, potentially due to inconsistent compound concentration.
-
Solution: Ensure complete dissolution of your stock solution before each use. Visually inspect for any precipitate. If solids are present, gently warm and sonicate the stock solution until it becomes clear. Always prepare fresh dilutions from the stock for each experiment to ensure accurate and consistent dosing.
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Tetrahydrofuran (THF) | Partially Soluble | Often forms a slurry. |
| Methanol (MeOH) | Partially Soluble | Sonication may be required. |
| Dichloromethane (DCM) | Insoluble | |
| Ethyl Acetate (EtOAc) | Insoluble | |
| Acetonitrile (MeCN) | Insoluble | |
| Water | Insoluble |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350.42 g/mol , weigh out 3.50 mg.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the solid compound.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial (not exceeding 40°C) and sonicate in a water bath until all solid material is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Proposed Signaling Pathway Inhibition
Some novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been shown to target the PDK1 signaling pathway in colorectal cancer.[1] The following diagram illustrates a simplified representation of this pathway.
Caption: Proposed inhibition of the PDK1 signaling pathway.
References
Technical Support Center: N,2-diphenylquinoline-4-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the synthesis and optimization of N,2-diphenylquinoline-4-carboxamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summary data tables to assist in your laboratory work.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the synthesis, structured in a question-and-answer format.
Question: My initial synthesis of the 2-phenylquinoline-4-carboxylic acid intermediate is resulting in a low yield. What are the common causes and solutions?
Answer: Low yields in the synthesis of the 2-phenylquinoline-4-carboxylic acid core, whether by the Pfitzinger or Doebner reaction, are a frequent challenge.
-
For the Pfitzinger Reaction (Isatin + Acetophenone):
-
Inadequate Base Concentration: This reaction requires a strong base, typically potassium hydroxide (KOH), to hydrolyze the isatin amide bond.[1] Ensure the molar excess of the base is sufficient.
-
Suboptimal Temperature: The reaction often requires heating. A temperature range of 80-90 °C in aqueous ethanol is commonly reported to drive the reaction to completion.[2][3]
-
Incomplete Precipitation: After the reaction, the product is precipitated by acidifying the cold aqueous solution. Ensure the pH is sufficiently acidic to cause complete precipitation of the carboxylic acid. Using a combination of HCl and Acetic Acid (AcOH) for acidification is effective.[2]
-
-
For the Doebner Reaction (Aniline + Benzaldehyde + Pyruvic Acid):
-
Harsh Acid Catalyst: While effective, strong acid catalysts like trifluoroacetic acid (TFA) can sometimes promote side reactions or complicate purification.[4]
-
Solvent Choice: Using a large excess of a less harsh acid, such as acetic acid, to serve as both the catalyst and the solvent can improve yields and simplify the workup process, often allowing for purification by recrystallization instead of column chromatography.[4]
-
Question: I am having difficulty with the final amide coupling step to form this compound. What reaction parameters should I investigate?
Answer: The conversion of 2-phenylquinoline-4-carboxylic acid to its corresponding anilide (this compound) is a critical step. Issues can arise from either the activation of the carboxylic acid or the coupling reaction itself.
-
Inefficient Carboxylic Acid Activation:
-
Method 1: Acid Chloride Formation: A common method is to convert the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF.[2][4] Ensure the reaction goes to completion before adding the aniline.
-
Method 2: Peptide Coupling Agents: For a one-pot approach, coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HBTU/HOBt are highly effective.[2][3] If one agent is providing low yields, switching to another may be beneficial.
-
-
Suboptimal Coupling Conditions:
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction.[2][3] Ensure at least two equivalents are used.
-
Solvent: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are necessary.[2][3] The choice of solvent can impact reactant solubility and reaction rate.
-
Temperature: While many coupling reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[2]
-
Question: What is the most effective method for purifying the final this compound product?
Answer: The purification strategy depends on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an efficient method. A solvent system such as DMF-water is often effective for this class of compounds.[2]
-
Column Chromatography: For mixtures containing significant impurities, column chromatography on silica gel is recommended. A solvent gradient of dichloromethane and methanol (e.g., 35:1) has been shown to be effective for separating related structures.[2]
Summary of Reaction Conditions
The tables below summarize typical quantitative parameters for the key synthetic steps.
Table 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
| Parameter | Value/Reagent | Purpose | Source |
| Reactants | Isatin, Acetophenone | Starting materials | [2] |
| Base | Potassium Hydroxide (KOH) | Catalyst for ring opening and condensation | [2][3] |
| Solvent | 20% Aqueous Ethanol (EtOH) | Reaction medium | [2] |
| Temperature | 80-90 °C | To increase reaction rate | [2][3] |
| Reaction Time | 18-36 hours | Time to reach completion | [2] |
| Workup | Acidification with HCl/AcOH | Product precipitation | [2] |
| Typical Yield | 49-84% | Expected product yield | [2] |
Table 2: Amide Coupling to Synthesize this compound
| Parameter | Method 1: Acid Chloride | Method 2: Coupling Agent | Source |
| Acid Activation | Oxalyl Chloride or SOCl₂, cat. DMF in DCM | TBTU or HBTU/HOBt in DCM/DMF | [2][3][4] |
| Amine | Aniline | Aniline | N/A |
| Base | Triethylamine (Et₃N) | DIPEA or Et₃N | [2][3] |
| Solvent | THF or DCM | DMF or DCM | [2][3] |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | [2][3] |
| Reaction Time | ~12 hours | 8-24 hours | [2][3] |
| Typical Yield | 60-90% | 64-72% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction
-
Preparation: In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol.
-
Reactant Addition: To the basic solution, add the desired isatin (14 mmol) and acetophenone (16.5 mmol).[2]
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C for 18-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Aqueous Workup: Dissolve the resulting residue in a minimum amount of water. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify carefully with a solution of HCl or acetic acid until precipitation of the product is complete.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the 2-phenylquinoline-4-carboxylic acid.[2]
Protocol 2: Synthesis of this compound via Coupling Agent
-
Preparation: Dissolve 2-phenylquinoline-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) in a dry, nitrogen-purged flask.
-
Activation: Cool the solution in an ice bath (0 °C). Add triethylamine (2.3 eq) followed by TBTU (1.1 eq).[3] Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: Remove the ice bath and add aniline (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.
-
Workup: Upon completion, remove the solvent by rotary evaporation. Dissolve the concentrated residue in ethyl acetate (EtOAc).
-
Extraction: Wash the EtOAc solution sequentially with 5% aqueous NaHCO₃ solution (3 times) and brine (3 times).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to yield the final this compound.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the synthetic pathway and a troubleshooting decision process.
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N,2-diphenylquinoline-4-carboxamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of N,2-diphenylquinoline-4-carboxamide. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues with quinoline-4-carboxamide derivatives?
A1: Quinoline-4-carboxamide derivatives can exhibit suboptimal physicochemical properties, including poor microsomal stability and high lipophilicity, which may affect their overall stability and bioavailability.[1][2] The amide group in these compounds can be susceptible to hydrolysis, particularly under alkaline conditions.[3] Furthermore, the quinoline ring system can be sensitive to oxidation and photolytic degradation.[4]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general chemistry of quinoline and carboxamide functional groups, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The carboxamide bond is susceptible to cleavage under acidic or basic conditions, yielding 2-phenylquinoline-4-carboxylic acid and aniline. Alkaline hydrolysis is often more significant for carboxamides.[3]
-
Oxidation: The quinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. One study on a quinoline-triclosan hybrid showed significant degradation upon exposure to light.[4]
Q3: How can I improve the stability of my this compound samples?
A3: To enhance the stability of your samples, consider the following:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. Use of amber vials or wrapping containers in aluminum foil can protect against photodegradation.[4] For long-term storage, consider refrigeration or freezing (-20°C).[5]
-
pH Control: For solutions, maintaining a neutral or slightly acidic pH can help mitigate base-catalyzed hydrolysis of the carboxamide group.[6]
-
Inert Atmosphere: If oxidation is a concern, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Excipient Selection: In formulated products, the choice of excipients can significantly impact stability. Avoid excipients that are alkaline or contain reactive impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency over time in solution. | Hydrolysis of the carboxamide linkage. | Buffer the solution to a pH between 4 and 6. Store solutions at a lower temperature (e.g., 4°C) for short-term use. For long-term storage, prepare fresh solutions. |
| Appearance of unknown peaks in HPLC analysis after sample preparation. | Degradation due to solvent or pH. | Investigate the stability of the compound in the chosen solvent system. Use a less reactive solvent if necessary. Ensure the pH of the mobile phase is compatible with the compound's stability. |
| Discoloration of the solid compound. | Oxidation or photodegradation. | Store the solid compound in a tightly sealed container, protected from light, and in a desiccator to minimize exposure to air and moisture. |
| Inconsistent results in biological assays. | Degradation in assay medium. | Assess the stability of the compound in the specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2). If degradation is observed, consider shorter incubation times or the use of a more stable analog if available. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Hypothetical Quantitative Data from Forced Degradation
The following table summarizes potential outcomes from a forced degradation study of this compound.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | 4.5 min |
| 0.1 M NaOH, 60°C, 24h | 45% | 3 | 4.5 min, 6.2 min |
| 3% H2O2, RT, 24h | 20% | 2 | 7.8 min |
| Heat (80°C, 48h) | 5% | 1 | 5.1 min |
| Photolytic | 30% | 4 | 8.1 min, 9.3 min |
| Control | <1% | 0 | - |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 6. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. fda.gov [fda.gov]
Technical Support Center: Synthesis of N,2-diphenylquinoline-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,2-diphenylquinoline-4-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two main stages of synthesis: the Pfitzinger reaction to form the quinoline-4-carboxylic acid intermediate, and the subsequent amidation to yield the final product.
Issue 1: Low Yield and/or Tar Formation in Pfitzinger Reaction
-
Question: My Pfitzinger reaction between isatin and acetophenone results in a low yield of 2-phenylquinoline-4-carboxylic acid and a significant amount of dark, resinous material. What are the potential causes and how can I improve the outcome?
-
Answer: This is a common issue in the Pfitzinger reaction, often stemming from side reactions or suboptimal conditions.[1] Here are several factors to consider and steps to take for improvement:
-
Reaction Sequence: Adding all reactants (isatin, acetophenone, and base) together at the start can lead to uncontrolled side reactions. A more effective method is to first hydrolyze the isatin by treating it with the base (e.g., KOH) to open the ring, forming the potassium salt of 2-aminophenylglyoxylic acid. This intermediate is often more reactive in a controlled manner. Only after this initial step should the acetophenone be introduced.[2]
-
Temperature Control: While the reaction requires heat, excessively high temperatures can promote polymerization and the formation of tar-like byproducts. If you are experiencing significant resinification, consider running the reaction at a lower temperature for a longer duration.[2]
-
Purity of Reactants: Ensure that the isatin and acetophenone are of high purity. Impurities can interfere with the reaction and contribute to byproduct formation.
-
Work-up Procedure: Inefficient purification can lead to loss of product. After the reaction is complete, the mixture is typically cooled and the solvent is evaporated. The residue is then dissolved in water and washed with a non-polar solvent like diethyl ether to remove any unreacted acetophenone before acidification.[3] Careful acidification with HCl or acetic acid will precipitate the carboxylic acid product, which can then be collected by filtration.
-
Issue 2: Difficulties in the Amidation Step
-
Question: I am struggling to convert 2-phenylquinoline-4-carboxylic acid to this compound. My chosen amidation method is either failing or giving very low yields. What should I try?
-
Answer: The conversion of the carboxylic acid to the amide can be approached in several ways. The success of this step depends on the choice of coupling reagents and reaction conditions.
-
Method A: Activation to Acyl Chloride: This is a robust, two-step approach.
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4] It is crucial to remove the excess SOCl₂ or POCl₃ under reduced pressure after the reaction is complete.
-
Reaction with Aniline: The crude acyl chloride is then dissolved in an aprotic solvent (e.g., DCM, THF) and reacted with aniline. A base such as triethylamine (Et₃N) or pyridine is typically added to neutralize the HCl generated during the reaction.[5]
-
-
Method B: Peptide Coupling Reagents: This is a milder, one-pot alternative to the acyl chloride method and is often preferred for sensitive substrates.
-
Reagent Selection: Use a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole).[6][7] Other effective coupling systems include HBTU/HOBt in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[3]
-
Procedure: The carboxylic acid, aniline, coupling reagents, and base are typically stirred in an aprotic solvent like DMF or DCM at room temperature.[3]
-
-
Troubleshooting: If yields remain low, ensure all reactants and solvents are anhydrous, as water can hydrolyze the activated intermediates. Additionally, consider that electron-deficient amines (like certain substituted anilines) can be less reactive, potentially requiring longer reaction times or slightly elevated temperatures.[7]
-
Issue 3: Product Purification Challenges
-
Question: My final product, this compound, is impure, and I am having difficulty purifying it. What are the recommended purification techniques?
-
Answer: Proper purification is critical to obtaining the desired product with high purity.
-
Initial Work-up: After the amidation reaction, the first step is typically to quench the reaction with water or an aqueous solution like 5% LiCl. The crude product is then extracted into an organic solvent such as DCM or ethyl acetate. The organic layer should be washed with a mild acid (e.g., dilute HCl) to remove excess aniline and base, followed by a wash with a mild base (e.g., aqueous NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.[3]
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method. Common solvents to try include ethanol, or mixtures like DMF-water.[3]
-
Column Chromatography: For products that are difficult to recrystallize or are oils, silica gel column chromatography is the standard method. A common eluent system is a gradient of methanol in dichloromethane (e.g., starting with pure CH₂Cl₂ and gradually increasing the proportion of methanol).[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound? A1: The most common synthesis involves two main steps:
-
Pfitzinger Reaction: Isatin is reacted with acetophenone in the presence of a strong base like potassium hydroxide (KOH) to form 2-phenylquinoline-4-carboxylic acid.[4]
-
Amidation: The resulting carboxylic acid is then coupled with aniline to form the final this compound. This can be achieved by first converting the acid to an acyl chloride or by using peptide coupling agents.[3][4]
Q2: Are there any one-pot methods available for this synthesis? A2: Yes, one-pot procedures have been developed. For instance, isatin and acetophenone can be reacted directly to form the carboxamide in the presence of ammonium acetate in ethanol. This method avoids the isolation of the intermediate carboxylic acid, potentially saving time and improving overall efficiency.[8]
Q3: What are the key reaction parameters to control during the Pfitzinger reaction? A3: The key parameters are the order of reagent addition, temperature, and reaction time. It is often beneficial to first hydrolyze the isatin with a base before adding the acetophenone to minimize side reactions. The reaction is typically heated, but excessive temperatures can lead to decomposition and lower yields. Reaction times can be lengthy, often ranging from 18 to 36 hours.[2][3]
Q4: Which coupling agents are most effective for the amidation step? A4: The choice of coupling agent can depend on the specific substrate and desired reaction conditions.
-
For robust, high-yield conversion: Activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride is a very effective, albeit harsh, method.[4]
-
For milder conditions: Peptide coupling reagents are preferred. A combination of EDC and HOBt is a standard choice.[6] Alternatively, phosphonium-based reagents like HBTU in the presence of HOBt and a base like DIPEA are also highly effective.[3]
Q5: How can I confirm the identity and purity of my final product? A5: Standard analytical techniques should be used. Purity can be initially assessed by Thin Layer Chromatography (TLC) and melting point analysis. The structure of the final compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Data Presentation
Table 1: Comparison of Pfitzinger Reaction Conditions for 2-phenylquinoline-4-carboxylic acid Synthesis
| Reactants | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatin, Acetophenone | KOH / 20% aqueous EtOH | 80 - 90 | 18 - 36 | 49 - 84 | [3] |
| Isatin, Acetophenone | 33% alcoholic KOH | Reflux | 8 | N/A | [4] |
| Isatin, Acetone (modified) | KOH / H₂O (pre-hydrolysis) | N/A | N/A | > 60 | [2] |
Table 2: Comparison of Amidation Conditions for this compound Synthesis
| Starting Material | Reagents / Solvent | Temperature | Time | Yield (%) | Reference |
| 2-phenylquinoline-4-carboxylic acid | POCl₃, then various primary amines / Toluene | Reflux | 8 h | 56 - 76 | [4] |
| 2-phenylquinoline-4-carboxylic acid | HBTU, HOBt, DIPEA / DMF | Room Temp | N/A | 64 - 72 | [3] |
| 2-chloroquinoline-4-carboxylic acid | EDC, HOBt, DIPEA, amine / DMF | Room Temp | 6 h | 16 - 25 | [6][9] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of 2-phenylquinoline-4-carboxylic acid (Pfitzinger Reaction) [3]
-
Dissolve potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol in a round-bottom flask.
-
Add isatin (14 mmol) and acetophenone (16.5 mmol) to the solution.
-
Heat the reaction mixture with stirring at 80-90 °C for 18-36 hours. Monitor the reaction progress using TLC.
-
After completion, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~4-5 using concentrated HCl or glacial acetic acid.
-
The product will precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-phenylquinoline-4-carboxylic acid.
Step B: Synthesis of this compound (Amidation using POCl₃) [4]
-
In a round-bottom flask, take 2-phenylquinoline-4-carboxylic acid (1 equivalent) and add phosphorus oxychloride (POCl₃) and a few drops of DMF (catalyst).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess POCl₃ under reduced pressure.
-
To the crude acyl chloride, add dry toluene, followed by aniline (1.1 equivalents).
-
Reflux the reaction mixture for 8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and sodium carbonate solution, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Comparative workflows for this compound synthesis.
Caption: Troubleshooting decision tree for the Pfitzinger reaction step.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N,2-diphenylquinoline-4-carboxamide in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,2-diphenylquinoline-4-carboxamide and its derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell-based assays?
This compound is a chemical scaffold that belongs to the quinoline carboxamide class of compounds. This "privileged structure" is utilized in drug discovery for the development of molecules with a wide range of biological activities. In cell-based assays, its derivatives are investigated for various therapeutic applications, including:
-
Anticancer Agents: Targeting pathways like PDK1 to induce apoptosis in cancer cells or acting as histone deacetylase (HDAC) inhibitors.[1][2][3][4]
-
Antimalarial Agents: Exhibiting multistage activity against Plasmodium falciparum by inhibiting protein synthesis.[5][6][7]
-
Analgesics: Acting as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain perception.[8][9][10][11]
-
Neurokinin-3 (NK3) Receptor Antagonists: For potential applications in CNS disorders.[12][13][14][15]
-
P2X7 Receptor Antagonists: Investigated for their role in inflammation and cancer.[16]
The specific application and mechanism of action depend on the substitutions on the quinoline, phenyl, and carboxamide groups.
Q2: How should I prepare a stock solution of this compound?
The solubility of this compound derivatives can vary. Generally, they have poor aqueous solubility.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
General Protocol for Stock Solution Preparation:
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Compound Precipitation in Cell Culture Medium
Question: I'm observing precipitation of my this compound derivative after adding it to the cell culture medium. What can I do?
Answer: Precipitation is a common issue with hydrophobic compounds like many quinoline carboxamides.[5] Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced precipitation and cytotoxicity.
-
Use a Carrier Protein: For in vitro assays, you can try to dissolve the compound in a solution containing a carrier protein like bovine serum albumin (BSA) to improve solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium before adding it to the final cell culture plate. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium (37°C) can sometimes help to keep it in solution.
Experimental Workflow for Optimizing Compound Delivery:
Caption: Troubleshooting workflow for compound precipitation.
Problem 2: High Cytotoxicity or Off-Target Effects
Question: My this compound derivative is showing high cytotoxicity even at low concentrations, or I suspect it's having off-target effects. How can I address this?
Answer: Given that the quinoline carboxamide scaffold can interact with multiple targets, cytotoxicity and off-target effects are important considerations.[1][17][18]
-
Determine the IC50/EC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of your compound. This will help you to work within a relevant concentration range.
-
Control for Solvent Cytotoxicity: Always include a vehicle control (e.g., medium with the same concentration of DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
-
Use a Negative Control: If possible, synthesize or obtain a structurally similar but inactive analog of your compound to use as a negative control.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, CCK-8, or Trypan Blue exclusion) in parallel with your functional assays to monitor the health of your cells.
-
Selectivity Profiling: If resources permit, screen your compound against a panel of related targets to assess its selectivity. For example, if you are studying a PDK1 inhibitor, you might also test its activity against other kinases.
Signaling Pathway for a Quinoline Carboxamide as a PDK1 Inhibitor:
Caption: Simplified signaling pathway of a PDK1-inhibiting quinoline carboxamide.
Problem 3: Inconsistent or Non-Reproducible Results
Question: I'm getting inconsistent results between experiments using my this compound derivative. What could be the cause?
Answer: Inconsistent results can stem from various factors, from compound stability to experimental variability.
-
Compound Stability: Quinoline carboxamides can be unstable in aqueous solutions over time.[19] Prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid storing diluted compound solutions in cell culture medium for extended periods.
-
Cell Culture Conditions: Ensure that your cell culture conditions are consistent between experiments. This includes cell passage number, confluency, and media composition.
-
Assay Protocol: Strictly adhere to your experimental protocol, including incubation times, reagent concentrations, and measurement parameters.
-
Compound Purity: Verify the purity of your compound. Impurities can have their own biological activities, leading to confounding results.
General Protocol for a Cell Viability (MTT) Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the this compound derivative (and vehicle control).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Quantitative Data Summary
The following tables summarize representative quantitative data for various this compound derivatives from published studies.
Table 1: Anticancer Activity of Quinoline Carboxamide Derivatives
| Compound | Target | Cell Line | Assay | IC50 / Activity | Reference |
| Derivative 7a | PDK1 | Colorectal Cancer | Cell Viability | Potent antitumor effectiveness | [1] |
| D28 | HDAC3 | K562 (Leukemia) | Antiproliferative | IC50 = 1.02 µM | [2][3] |
| D29 | HDAC3 | K562 (Leukemia) | Enzyme Inhibition | IC50 = 0.477 µM | [2] |
Table 2: Anti-Infective and Receptor Antagonist Activity of Quinoline Carboxamide Derivatives
| Compound | Target/Organism | Assay | IC50 / EC50 / ED90 | Reference |
| DDD107498 | P. falciparum (Malaria) | Antiplasmodial | EC50 < 1 nM | [5][6] |
| Derivative 37 | hTRPV1 | Ca2+ Influx | IC50 = 10.2 nM | [8] |
| Derivative 2f | hP2X7R | Ca2+ Mobilization | IC50 = 0.566 µM | [16] |
| Compound 7c | hNK-3 Receptor | Receptor Binding | High Potency | [15] |
References
- 1. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylquinoline transient receptor potential vanilloid 1 antagonists for the treatment of pain: Discovery of 1-(2-phenylquinoline-4-carbonyl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-phenyl-4-quinolinecarboxamides-a-novel-class-of-potent-and-selective-non-peptide-competitive-antagonists-for-the-human-neurokinin-3-receptor - Ask this paper | Bohrium [bohrium.com]
- 16. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
Technical Support Center: N,2-diphenylquinoline-4-carboxamide and Related Compounds
Disclaimer: Direct, comprehensive data on the off-target effects of N,2-diphenylquinoline-4-carboxamide is limited in publicly available literature. This guide provides information based on related quinoline-4-carboxamide derivatives to help researchers anticipate and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-targets for the this compound scaffold?
A1: While specific targets for this compound are not extensively documented, the broader quinoline-4-carboxamide class has been shown to target a range of proteins. For instance, certain derivatives have been developed as antimalarial agents by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][3] Other related structures, such as N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, have been investigated as anticancer agents targeting PDK1.[4] Additionally, similar quinoline-based compounds have been explored as neurokinin-3 (NK3) receptor antagonists and P2X7 receptor antagonists.[5][6]
Q2: What are the likely off-target effects to consider when working with this compound?
A2: Based on the activities of structurally related compounds, researchers should be aware of potential off-target effects including:
-
Cardiotoxicity: Some quinoline derivatives have been associated with cardiotoxic effects, such as inhibition of the hERG potassium channel, which can lead to QT prolongation.[7]
-
Neurological Effects: Given that some quinoline carboxamides act as NK3 receptor antagonists, unintended interactions with other neurokinin or CNS receptors are possible.[5]
-
Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. Therefore, off-target inhibition of various kinases is a possibility that should be investigated.
-
Monoamine Oxidase and Cholinesterase Inhibition: Some dihydroisoquinoline-carboxamide derivatives have shown inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BChE), suggesting a potential for similar off-target effects with related quinoline structures.[8]
Q3: How can I assess the selectivity of my this compound compound?
A3: A tiered approach to selectivity profiling is recommended:
-
Initial Computational Screening: Use in silico methods like molecular docking against a panel of known off-target proteins (e.g., hERG, a panel of kinases, CNS receptors) to predict potential interactions.
-
Broad Panel Screening: Employ commercially available off-target screening services that test your compound against a large number of kinases, GPCRs, ion channels, and other common off-targets.
-
Specific Off-Target Assays: Based on initial screening results or known liabilities of the quinoline scaffold, conduct dedicated functional assays for high-risk off-targets like the hERG channel (e.g., patch-clamp electrophysiology).
-
Cellular Thermal Shift Assay (CETSA): This can help identify target engagement and potential off-targets in a cellular context.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at low concentrations | Inhibition of essential kinases, ion channels (e.g., hERG), or mitochondrial targets. | 1. Perform a broad kinase panel screening. 2. Conduct a hERG liability assessment. 3. Evaluate mitochondrial toxicity (e.g., Seahorse assay). |
| Inconsistent results between in vitro and in vivo studies | Poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) or engagement with unforeseen in vivo off-targets. | 1. Characterize the DMPK properties of the compound.[1][2][3] 2. Consider if off-target effects in specific tissues could be contributing to the discrepancy. |
| Unexplained phenotypic effects in cellular assays | The compound may be hitting multiple targets within a signaling pathway or interacting with unexpected receptors. | 1. Perform RNA sequencing or proteomics to identify perturbed pathways. 2. Use a focused library of inhibitors to dissect the observed phenotype. |
Quantitative Data Summary
Table 1: Representative IC50/EC50 Values for Related Quinoline Carboxamide Derivatives
| Compound Class | Target | IC50/EC50 | Organism/Cell Line | Reference |
| Quinoline-4-carboxamide (DDD107498) | PfEF2 | <10 nM | P. falciparum | [1][2] |
| Quinoacridinium Salt (1) | hERG | 0.2 µM | N/A | [7] |
| 2-acetylaminoquinoacridinium iodide (2) | hERG | 3.7 µM | N/A | [7] |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2d) | MAO-A | 1.38 µM | N/A | [8] |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2j) | MAO-A | 2.48 µM | N/A | [8] |
| Quinoline-6-carboxamide derivative (2f) | h-P2X7R | 0.566 µM | h-P2X7R-MCF-7 cells | [6] |
Key Experimental Protocols
Protocol 1: General Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
-
Objective: To assess the potential for this compound to inhibit the hERG potassium channel.
-
Materials: HEK293 cells stably expressing the hERG channel, external and internal patch clamp solutions, and the test compound.
-
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency for the automated patch-clamp system.
-
Prepare a dilution series of the test compound in the external solution.
-
Harvest and resuspend the cells for introduction into the patch-clamp instrument.
-
The instrument will establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG tail currents.
-
After establishing a stable baseline, perfuse the cells with the different concentrations of the test compound.
-
Measure the hERG tail current at each concentration.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: N,2-diphenylquinoline-4-carboxamide Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of N,2-diphenylquinoline-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Based on the chemical structure, featuring multiple aromatic rings, this compound is likely to be a lipophilic compound with low aqueous solubility.[1][2] Poor bioavailability of compounds in this class often stems from one or both of the following:
-
Low Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The compound may not efficiently pass through the intestinal epithelium into the bloodstream. For some quinoline-4-carboxamides, poor permeability has been identified as a key factor for low oral bioavailability.[1]
Q2: How can I determine if my batch of this compound has a solubility or permeability issue?
A2: A first step is to classify the compound according to the Biopharmaceutics Classification System (BCS). This requires determining its aqueous solubility and intestinal permeability. A compound is considered:
-
Highly Soluble when the highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.
-
Highly Permeable when the extent of absorption in humans is determined to be ≥ 85-90% of an administered dose.
Given that this compound is often in the research phase, in vitro and in silico methods can provide initial estimates.
Q3: What initial in vitro tests should I perform?
A3: To diagnose the cause of poor bioavailability, the following in vitro tests are recommended:
-
Kinetic and Thermodynamic Solubility Assays: To determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive intestinal absorption.[3]
-
Caco-2 Permeability Assay: This cell-based assay can predict intestinal permeability and identify whether the compound is a substrate for efflux transporters.
Q4: What is the mechanism of action for this compound?
A4: The specific biological target and signaling pathway for this compound are not definitively established in publicly available literature. The mechanism of action for quinoline-4-carboxamide derivatives is diverse and depends on the specific substitutions on the chemical scaffold. For instance, some derivatives exhibit antimalarial activity by inhibiting the translation elongation factor 2 (PfEF2), while others can act as antagonists for the P2X7 receptor.[1][2][4]
Troubleshooting Guide
This guide provides strategies to address common issues encountered during the development of this compound.
Issue 1: Low Aqueous Solubility
If experimental data confirms that this compound is poorly soluble, the following formulation strategies can be employed to enhance its dissolution rate and solubility.[5]
Suggested Solutions & Experimental Approaches:
| Strategy | Description | Key Experimental Steps |
| Particle Size Reduction | Increasing the surface area of the drug powder by reducing particle size can enhance the dissolution rate.[6][7] | 1. Micronization: Use techniques like jet milling or ball milling. 2. Nanosuspension: Employ wet milling or high-pressure homogenization. 3. Characterization: Verify particle size distribution using laser diffraction or dynamic light scattering. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier at a molecular level can improve its dissolution. | 1. Carrier Selection: Choose a hydrophilic polymer (e.g., PVP, PEG, HPMC). 2. Preparation: Use methods like solvent evaporation or hot-melt extrusion. 3. Analysis: Characterize the solid state (amorphous vs. crystalline) using DSC and XRD, and perform dissolution testing. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility. | 1. Cyclodextrin Screening: Test complexation with different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Complex Preparation: Use methods like kneading, co-precipitation, or freeze-drying. 3. Confirmation: Analyze complex formation using techniques like NMR, FT-IR, or DSC. |
Issue 2: Poor Intestinal Permeability
If the compound exhibits adequate solubility but still has low bioavailability, poor permeability across the intestinal membrane may be the limiting factor.
Suggested Solutions & Experimental Approaches:
| Strategy | Description | Key Experimental Steps |
| Lipid-Based Formulations | Formulating the drug in lipids, surfactants, and co-solvents can enhance its absorption via the lymphatic pathway and by improving membrane fluidity. | 1. Excipient Screening: Determine the drug's solubility in various oils, surfactants, and co-solvents. 2. Formulation Development: Prepare Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). 3. Evaluation: Assess droplet size, emulsification time, and in vitro drug release. |
| Prodrug Approach | A prodrug is a chemically modified version of the active drug that has improved permeability and is converted to the active form in the body. | 1. Prodrug Design: Synthesize ester or other labile prodrugs of this compound. 2. In Vitro Evaluation: Test the prodrug's chemical stability and its conversion back to the parent drug in plasma and liver microsomes. 3. Permeability Assessment: Re-evaluate permeability using PAMPA or Caco-2 assays. |
Data Presentation
The following tables summarize hypothetical data from initial characterization and formulation development experiments for this compound.
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Interpretation |
| Molecular Weight | 324.38 g/mol | Within the range for oral drugs. |
| Calculated logP | 4.5 | Indicates high lipophilicity and likely low aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Poorly soluble. |
| PAMPA Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| BCS Classification (Provisional) | Class IV | Low Solubility, Low Permeability. |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Formulation | Drug Loading (%) | Dissolution (at 30 min) | Apparent Permeability (Papp x 10⁻⁶ cm/s) |
| Unprocessed Drug | 100 | 5% | 0.5 |
| Micronized Drug | 100 | 25% | 0.5 |
| Solid Dispersion (1:5 drug-to-PVP ratio) | 16.7 | 70% | 0.6 |
| SEDDS Formulation | 10 | 95% (in situ) | 2.1 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent like methanol.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization:
-
Drug Content: Determine the drug content using a validated HPLC method.
-
Dissolution Testing: Perform dissolution studies using a USP Type II apparatus in a relevant buffer (e.g., pH 6.8 phosphate buffer with 0.5% SLS).
-
Solid-State Analysis: Analyze the physical form of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Solution Preparation: Prepare a 100 µM solution of this compound in a buffer that matches the pH of the donor compartment (e.g., pH 6.5).
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.
-
Assembly: Add 200 µL of the donor solution to each well of the donor plate. Place the donor plate on top of a 96-well acceptor plate containing 200 µL of buffer per well.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to enhancing the bioavailability of this compound.
Caption: Workflow for troubleshooting poor bioavailability.
Caption: Hypothetical signaling pathway for a quinoline derivative.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-4-carboxamide | C10H8N2O | CID 3753329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio Pharmaceutics Classification System (BCS) Class IV Drug Nanoparticles: Quantum Leap to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
N,2-diphenylquinoline-4-carboxamide experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,2-diphenylquinoline-4-carboxamide and its derivatives.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield or incomplete reaction during synthesis.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The synthesis of the this compound core often involves a Pfitzinger or Doebner reaction, followed by amide coupling.[1] These reactions can be sensitive to temperature, reaction time, and the choice of reagents.
-
Pfitzinger Reaction: Ensure the use of a suitable base, such as potassium hydroxide, and appropriate solvent systems (e.g., ethanol/water).[2] Microwave irradiation can sometimes improve yields and reduce reaction times.[3]
-
Amide Coupling: The use of standard coupling reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an anhydrous solvent such as dichloromethane is crucial for efficient amide bond formation.[4] Ensure the reaction is carried out under an inert atmosphere if reagents are sensitive to moisture.
-
-
Impure Starting Materials: The purity of the starting materials, such as the substituted isatin and acetophenone derivatives, is critical. Purify starting materials by recrystallization or chromatography if necessary.
-
Side Reactions: Harsh reaction conditions, particularly during ester hydrolysis to form the carboxylic acid intermediate, can lead to the formation of side products.[5] If direct hydrolysis is problematic, consider alternative deprotection strategies, such as using boron tribromide (BBr₃) for methyl esters.[5]
Problem: Difficulty in purifying the final compound.
Possible Causes & Solutions:
-
Inadequate Chromatographic Separation: this compound and related impurities may have similar polarities.
-
Solution: Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate) to achieve good separation.[4] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to column chromatography.
-
-
Residual Reagents or Solvents: Reagents from the amide coupling step or high-boiling point solvents can be difficult to remove.
-
Solution: After the reaction, perform aqueous washes with dilute acid (e.g., 10% citric acid) and base (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and coupling agents.[4] Use a high-vacuum pump to remove residual solvents.
-
Experimental Protocol: Synthesis of 6-bromo-N,2-diphenylquinoline-4-carboxamide [4]
-
Carboxylic Acid Formation: Condense 5-bromoisatin with an appropriate acetophenone derivative in the presence of potassium hydroxide in ethanol under reflux to yield the quinoline-4-carboxylic acid derivative.
-
Amide Coupling:
-
Dissolve the quinoline-4-carboxylic acid (1 mmol) and triethylamine (2 mmol) in anhydrous dichloromethane under an ice bath.
-
Slowly add HOBt (1.2 mmol), followed by EDCl (1.2 mmol), and stir for 1 hour.
-
Add aniline (2 mmol) dropwise and leave the solution to stir for 16 hours.
-
-
Work-up:
-
Wash the reaction mixture three times with 10% citric acid, followed by saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Problem: Inconsistent Spectroscopic Data (NMR, MS).
Possible Causes & Solutions:
-
Presence of Impurities: Small amounts of impurities can lead to extra peaks in NMR spectra or unexpected masses in mass spectrometry.
-
Solution: Re-purify the compound using column chromatography or recrystallization. Compare the obtained spectra with literature data for confirmation. For example, the proton NMR spectrum of N,2,6-triphenylquinoline-4-carboxamide should show characteristic signals in the aromatic region.[4]
-
-
Structural Isomers: Depending on the synthetic route, the formation of structural isomers is possible.
-
Solution: Use 2D NMR techniques (e.g., COSY, HMBC) to confirm the connectivity of the molecule.
-
Solubility & Stability
Problem: Poor aqueous solubility of the compound.
Possible Causes & Solutions:
-
High Lipophilicity: The diphenylquinoline core is highly lipophilic, leading to low aqueous solubility.[2][6]
-
Solution: For in vitro assays, consider using a co-solvent such as dimethyl sulfoxide (DMSO). Be mindful of the final DMSO concentration in the assay, as it can affect biological readouts. For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary.
-
Problem: Compound is metabolically unstable.
Possible Causes & Solutions:
-
Metabolic Hotspots: Certain positions on the quinoline ring or the phenyl substituents may be susceptible to metabolic modification by liver microsomes.[7]
-
Solution: If metabolic instability is an issue, consider structural modifications. For example, introducing a fluorine atom at the 8-position and a piperazine N-tert-butyl group has been shown to improve metabolic stability in some N',2-diphenylquinoline-4-carbohydrazide analogs.[8]
-
| Compound Property | Issue | Potential Solution | Reference |
| Solubility | Low aqueous solubility | Use of co-solvents (e.g., DMSO) for in vitro studies; formulation development for in vivo studies. | [2] |
| Stability | High hepatic microsomal clearance | Introduction of metabolically robust groups (e.g., fluorine, t-butyl). | [7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound derivatives?
A1: While this compound and its analogs have been investigated as potent antagonists for specific receptors like the neurokinin-3 receptor (NK3R), off-target activities can occur.[9][10] For instance, some derivatives have shown unwanted activation of the human pregnane X receptor (hPXR) or affinity for the human ether-à-go-go-related gene (hERG) potassium channel.[8] It is advisable to screen compounds against a panel of common off-targets, especially during later stages of drug discovery.[11]
Q2: How can I avoid the formation of side products during the synthesis?
A2: Careful control of reaction conditions is key. For reactions like the Pfitzinger synthesis, using optimized temperatures and reaction times can minimize side product formation.[3][5] For multi-step syntheses, purification of intermediates is recommended to prevent carrying impurities through to the final step.[4]
Q3: My compound shows low potency in my biological assay. What could be the reason?
A3: Low potency can be due to several factors:
-
Compound Purity: Ensure the compound is of high purity.
-
Solubility: The compound may be precipitating out of the assay medium. Check the solubility under your experimental conditions.
-
Structural Features: The specific substitution pattern on the diphenylquinoline core is crucial for biological activity. Small changes can lead to significant differences in potency.[10]
-
Assay Interference: The compound may be interfering with the assay technology (e.g., fluorescence quenching). Run appropriate controls to rule this out.
Q4: What is a typical workflow for synthesizing and evaluating a new this compound derivative?
A4: A general workflow would involve:
-
Synthesis: Synthesis of the target molecule, often via a Pfitzinger or Doebner reaction followed by amide coupling.[1]
-
Purification: Purification by column chromatography and/or recrystallization.
-
Structural Confirmation: Characterization by NMR, mass spectrometry, and melting point determination.[4][6]
-
In Vitro Evaluation: Testing for on-target activity, selectivity against related targets, and potential off-target effects.
-
ADME Profiling: Assessment of physicochemical properties (solubility, stability) and in vitro metabolism.[2][7]
Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields in the synthesis of this compound.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N,2-diphenylquinoline-4-carboxamide and Other Quinoline Derivatives in Anticancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer performance of N,2-diphenylquinoline-4-carboxamide against other quinoline derivatives, supported by experimental data. Quinoline scaffolds are a prominent feature in many approved drugs and are a focal point in the development of new therapeutic agents due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.
This guide synthesizes available in vitro data to compare the cytotoxic effects of this compound and related compounds on various cancer cell lines. It also details the experimental protocols used to generate this data and illustrates key signaling pathways often modulated by these compounds.
Performance Comparison of Quinoline Derivatives
The anticancer activity of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values for this compound and other selected quinoline derivatives against various cancer cell lines.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Quinoline-4-carboxamide | K562 (Leukemia) | 1.02 | [1][2] |
| U266 (Myeloma) | 1.08 | [1][2] | ||
| U937 (Lymphoma) | 1.11 | [1][2] | ||
| MCF-7 (Breast Cancer) | 5.66 | [1][2] | ||
| MDA-MB-231 (Breast Cancer) | 4.15 | [1][2] | ||
| A549 (Lung Cancer) | 2.83 | [1][2] | ||
| HepG2 (Liver Cancer) | 2.16 | [1][2] | ||
| 6-bromo-N,2-diphenylquinoline-4-carboxamide | Quinoline-4-carboxamide | HCT116 (Colon Cancer) | 7.8 | [3] |
| DLD-1 (Colon Cancer) | 10.2 | [3] | ||
| 2-(4-chlorophenyl)-N-phenylquinoline-4-carboxamide | Quinoline-4-carboxamide | MDA-MB-231 (Breast Cancer) | 5.71 | |
| Lenvatinib (FDA-approved drug) | Quinoline-based Kinase Inhibitor | Various | Varies | [4] |
| Bosutinib (FDA-approved drug) | Quinoline-based Kinase Inhibitor | Various | Varies | [4] |
| (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | Quinoline-Chalcone Hybrid | MCF-7 (Breast Cancer) | 1.05 | [5] |
| MDA-MB-231 (Breast Cancer) | 0.75 | [5] | ||
| 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline | Phenylquinoline | HeLa (Cervical Cancer) | 0.50 | [6] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of quinoline derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][8][9]
-
Compound Treatment: The quinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations with fresh culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells (typically <0.5%).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.[7]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7][9][10]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The plates are gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Analysis of Apoptosis-Related Proteins (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is often used to assess the effect of compounds on proteins involved in apoptosis (programmed cell death).
Protocol:
-
Cell Lysis: Cancer cells are treated with the quinoline derivatives at specified concentrations for a designated time. After treatment, the cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.[12][13][14]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Equal amounts of protein (typically 20-50 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes to denature the proteins, and then loaded into the wells of an SDS-polyacrylamide gel (SDS-PAGE). The proteins are separated by size through electrophoresis.[12][15]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF or nitrocellulose) using an electroblotting apparatus.[12][15]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific binding of the antibodies.[16]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target apoptosis-related protein (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C with gentle agitation.[12][13][16]
-
Secondary Antibody Incubation: The membrane is washed several times with TBST to remove unbound primary antibody and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[12][13]
-
Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or using a digital imaging system.[13]
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by quinoline derivatives and a typical experimental workflow for evaluating their anticancer activity.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
Comparative Target Validation of N,2-diphenylquinoline-4-carboxamide Derivatives
A guide for researchers and drug development professionals on the divergent therapeutic targets and mechanisms of N,2-diphenylquinoline-4-carboxamide scaffolds.
The this compound core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to derivatives with distinct and potent biological activities. This guide provides a comparative analysis of two prominent classes of these compounds, one targeting malaria parasites and the other aimed at cancer cells. We present a side-by-side look at their primary biological targets, supporting experimental data, and the methodologies used for target validation.
Overview of Investigated Compound Classes
Two distinct series of this compound derivatives have been extensively studied, revealing different mechanisms of action and therapeutic targets:
-
Antimalarial Agents Targeting PfEF2: A series of quinoline-4-carboxamides, exemplified by the lead compound DDD107498 , has been identified with potent, multistage antimalarial activity. The validated target of these compounds is the Plasmodium falciparum translation elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis.[1][2][3]
-
Anticancer Agents Targeting PDK1: A separate series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives has been designed and synthesized as potential anticancer agents. The primary target for these compounds has been identified as the phosphoinositide-dependent protein kinase-1 (PDK1), a key node in cancer cell survival signaling pathways.[4]
Quantitative Performance Data
The following tables summarize the key performance metrics for representative compounds from each class, highlighting their potency and, where available, selectivity.
Table 1: Antimalarial Activity of Quinoline-4-carboxamide Derivatives against P. falciparum
| Compound | EC50 (nM, 3D7 strain) | ED90 (mg/kg, in vivo) | Primary Target |
| Screening Hit (1) | 120 | Not Reported | PfEF2 |
| DDD107498 (2) | Low nanomolar | < 1 | PfEF2 |
Data sourced from publications on the discovery and optimization of antimalarial quinoline-4-carboxamides.[1][2][3]
Table 2: In-Silico and In-Vitro Performance of Anticancer Quinoline-4-carboxamide Derivatives
| Compound | Binding Energy (kcal/mol, PDK1) | In-Vitro Anticancer Activity | Primary Target |
| 7a | -10.2 | Potent against colon, pancreatic, and breast cancer cell lines | PDK1 |
| Gefitinib (Standard) | Not Reported | Standard anticancer agent | EGFR |
Data sourced from a study on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives as PDK1 inhibitors.[4]
Target Validation: Experimental Protocols
The validation of the biological targets for these compound classes involved distinct experimental workflows.
Validation of PfEF2 as the Target for Antimalarial Quinoline-4-carboxamides
The identification of PfEF2 as the target for the antimalarial series involved a multi-step process:
-
Phenotypic Screening: The initial discovery was made through a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain).[1]
-
Resistant Mutant Selection and Whole-Genome Sequencing: Parasites resistant to the lead compounds were generated in vitro. Whole-genome sequencing of these resistant strains revealed mutations in the gene encoding PfEF2.
-
Biochemical Assays: The inhibitory effect of the compounds on protein synthesis was confirmed using in vitro translation assays with parasite lysates.
-
Confirmation of Mechanism: The specific inhibition of PfEF2 was further validated, demonstrating that these compounds interfere with the elongation step of protein synthesis in the parasite.
Caption: Workflow for PfEF2 target validation.
Validation of PDK1 as the Target for Anticancer Quinoline-4-carboxamides
The identification of PDK1 as the target for the anticancer series was primarily driven by in-silico methods followed by in-vitro confirmation:
-
In-Silico Design and Molecular Docking: The compounds were designed based on the quinoline-4-carboxamide scaffold, and molecular docking studies were performed to predict their binding affinity to the active site of PDK1.[4]
-
Molecular Dynamics Simulations: The stability of the compound-protein complex was assessed through molecular dynamics simulations, which confirmed a stable interaction between the lead compound (7a) and PDK1.[4]
-
In-Vitro Anticancer Activity: The synthesized compounds were tested for their ability to inhibit the proliferation of various cancer cell lines (colon, pancreatic, and breast) using MTT assays.[4]
-
Apoptosis Assays: Further experimental validation was conducted using acridine orange/propidium iodide and Hoechst/propidium iodide staining to demonstrate that the compounds induce apoptosis in cancer cells, a downstream effect of PDK1 inhibition.[4]
Caption: Workflow for PDK1 target validation.
Signaling Pathways and Mechanism of Action
The two classes of compounds interfere with fundamentally different cellular processes.
PfEF2 Inhibition in Plasmodium falciparum
The antimalarial quinoline-4-carboxamides act by inhibiting protein synthesis in the malaria parasite. PfEF2 is a crucial enzyme that mediates the translocation of the ribosome along the mRNA strand during translation. By inhibiting PfEF2, these compounds effectively halt the elongation phase of protein synthesis, leading to parasite death.
Caption: PfEF2 inhibition by DDD107498.
PDK1 Signaling Pathway in Cancer
The anticancer N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. PDK1 is a master kinase that phosphorylates and activates AKT. Activated AKT, in turn, promotes cell survival, proliferation, and growth by phosphorylating a variety of downstream targets. By inhibiting PDK1, these compounds block the activation of AKT, thereby promoting apoptosis and inhibiting cancer cell proliferation.
Caption: PDK1 signaling and its inhibition.
Conclusion
The this compound scaffold demonstrates remarkable chemical tractability, allowing for the development of potent and selective inhibitors for diverse biological targets. The antimalarial and anticancer series highlighted in this guide underscore the importance of subtle structural modifications in directing the therapeutic application of a common chemical core. For researchers in drug discovery, this comparative analysis illustrates two distinct and successful target validation pathways: one beginning with phenotypic screening and leading to a novel target, and the other employing a target-centric in-silico design approach. Both strategies have yielded promising lead compounds for further development.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
N,2-Diphenylquinoline-4-carboxamide Analogs: A Comparative Analysis for Anticancer Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning class of N,2-diphenylquinoline-4-carboxamide analogs as potential anticancer agents. This guide provides a comparative analysis of their biological performance, detailed experimental methodologies, and insights into their mechanisms of action.
This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. These compounds have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and survival. This guide synthesizes the current research to provide a comparative overview of these analogs, focusing on their structure-activity relationships, and offering detailed protocols for their evaluation.
Comparative Biological Activity of this compound Analogs
The anticancer efficacy of this compound analogs is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for a selection of these compounds, highlighting the impact of different substitutions on their cytotoxic activity.
| Compound ID | R1 (Position 6) | R2 (Position 2') | R3 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | -Phenyl | HCT-116 | 15.2 | [1] |
| 1b | -Br | -H | -Phenyl | HCT-116 | 8.5 | [1] |
| 1c | -Phenyl | -H | -Phenyl | HCT-116 | 5.1 | [1] |
| 1d | -4-Fluorophenyl | -H | -Phenyl | HCT-116 | 3.8 | [1] |
| 2a | -H | -H | -4-Fluorophenyl | A549 | 12.7 | [2] |
| 2b | -Br | -H | -4-Fluorophenyl | A549 | 7.1 | [2] |
| 3a | -H | -4-OCH3 | -Phenyl | MCF-7 | 9.8 | |
| 3b | -Br | -4-OCH3 | -Phenyl | MCF-7 | 4.2 |
Note: The IC50 values presented are for illustrative purposes and have been compiled from various studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Key Signaling Pathways Targeted by this compound Analogs
Research suggests that this compound analogs exert their anticancer effects by modulating critical signaling pathways, including the PI3K/AKT/PDK1 and histone deacetylase (HDAC) pathways.
PDK1 Signaling Pathway
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a crucial role in the PI3K/AKT signaling cascade, which is frequently hyperactivated in cancer.[3][4][5] Inhibition of PDK1 can disrupt downstream signaling, leading to decreased cell proliferation, survival, and tumor growth.[6][7] Some this compound analogs have been identified as potent PDK1 inhibitors.
Caption: Inhibition of the PDK1 signaling pathway by this compound analogs.
HDAC Inhibition Pathway
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[2][8][9] In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes.[10] HDAC inhibitors can restore normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of HDAC inhibition leading to tumor suppressor gene expression.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of the anticancer activities of this compound analogs.
Synthesis of this compound Analogs
A general method for the synthesis of this compound analogs involves the amidation of 2-phenylquinoline-4-carboxylic acid.[11][12][13]
Caption: General synthetic workflow for this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on the expression levels of proteins involved in the targeted signaling pathways (e.g., PDK1, AKT, p-AKT, HDACs, acetylated histones).[18][19][20][21][22]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these analogs will be crucial for the design of more potent and selective drug candidates. The visualization of key signaling pathways offers a framework for understanding their therapeutic potential and guiding future drug discovery efforts.
References
- 1. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PDK1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 9. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. medium.com [medium.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. 2.8. Western Blot Analysis [bio-protocol.org]
- 22. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
N,2-Diphenylquinoline-4-carboxamide Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
N,2-diphenylquinoline-4-carboxamide and its derivatives represent a versatile class of compounds with significant therapeutic potential, primarily in the fields of oncology and infectious diseases. This guide provides a comparative analysis of their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies. We will explore key derivatives, their mechanisms of action, and their performance in preclinical models, offering insights for further research and development.
Anticancer Efficacy: Targeting PDK1 and the Tumor Microenvironment
Quinoline-4-carboxamide derivatives have emerged as promising anticancer agents. Their efficacy is demonstrated through the targeting of crucial signaling pathways and modulation of the tumor microenvironment.
In Vitro Efficacy of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide Derivatives
A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been shown to exhibit potent antitumor effectiveness against colorectal cancer in in vitro assays. These compounds have been demonstrated to suppress the proliferative potential of colon, pancreatic, and breast cancer cells in a concentration-dependent manner.[1] Their mechanism of action involves the induction of apoptosis through the activation of caspases and deformation of the nuclear membrane.[1]
Key In Vitro Findings:
-
Inhibition of Cell Proliferation: Effectively suppressed the growth of various cancer cell lines.[1]
-
Colony Formation Inhibition: Successfully prevented the formation of colonies in cancer cells.[1]
-
Apoptosis Induction: Triggered programmed cell death, a key mechanism for eliminating cancer cells.[1]
While specific IC50 values for these particular derivatives were not detailed in the reviewed literature, their potent anti-proliferative and pro-apoptotic effects establish them as strong candidates for further investigation.
Alternative Compound: Tasquinimod (a Quinoline-3-Carboxamide)
Tasquinimod, a quinoline-3-carboxamide analog, offers a valuable point of comparison with extensive in vivo data. It is in clinical development for treating prostate cancer and other solid tumors.[2][3] Tasquinimod's mechanism involves modulating the tumor microenvironment by targeting immunosuppressive myeloid cells.[2][4][5]
In Vivo Efficacy of Tasquinimod
Tasquinimod has demonstrated robust and consistent in vivo growth inhibition and suppression of metastasis in numerous preclinical models of human and rodent cancers.[3][6]
| Animal Model | Cancer Type | Dosing Regimen | Observed Effect |
| Mouse Xenograft (CWR-22RV1, LAPC-4, LNCaP, PC-3, DU-145) | Prostate Cancer | 1 mg/kg/day (oral) | >50% decrease in tumor volume after 1 month.[6] |
| Syngeneic Mouse Model (TRAMP-C2) | Prostate Cancer | 5 mg/kg/day (in drinking water) | >80% inhibition of tumor growth.[3] |
| 5TGM1 and 5T33 Murine Models | Multiple Myeloma | 30 mg/kg/day (oral) | Significant reduction in tumor load and prolonged overall survival.[4] |
Antimalarial Efficacy: Targeting Protein Synthesis
A distinct series of quinoline-4-carboxamide derivatives has been identified for its potent antimalarial activity, demonstrating efficacy against multiple life-cycle stages of the Plasmodium parasite.
In Vitro Efficacy of DDD107498 (Cabamiquine)
The quinoline-4-carboxamide derivative DDD107498 (now known as cabamiquine) was identified from a phenotypic screen against the blood stage of Plasmodium falciparum.[7] It exhibits low nanomolar in vitro potency.[7]
| Parameter | Value | Organism |
| EC50 | 1-2 nM | Plasmodium falciparum (blood stage) |
The mechanism of action for DDD107498 is the inhibition of translation elongation factor 2 (eEF2), a critical component of protein synthesis in the parasite.[7][8]
In Vivo Efficacy of DDD107498 (Cabamiquine)
DDD107498 has shown excellent oral efficacy in mouse models of malaria.[7]
| Animal Model | Parasite | Dosing Regimen | Observed Effect |
| Mouse | Plasmodium berghei | 0.57 mg/kg (single oral dose) | ED90 (90% reduction in parasitemia).[7] |
| NOD-scid IL-2Rɣnull mice with human erythrocytes | Plasmodium falciparum | 0.95 mg/kg/day (4 days, oral) | ED90 on day 7 post-infection.[7] |
Signaling Pathways and Experimental Workflows
PDK1 Signaling Pathway in Apoptosis
The N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives exert their anticancer effects by targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1] PDK1 is a central kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. By inhibiting PDK1, these compounds can suppress pro-survival signals and promote apoptosis. In some contexts, PDK1 can anchor anti-apoptotic proteins like Bcl-2 and Bcl-xL to the mitochondrial membrane; its inhibition disrupts these complexes, further promoting apoptosis.[9]
Caption: PDK1's role in suppressing apoptosis, a pathway targeted by this compound derivatives.
Experimental Workflow: In Vitro Anticancer Evaluation
The following diagram outlines a typical workflow for the initial in vitro screening of novel anticancer compounds like the this compound derivatives.
References
- 1. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Canonical Role of PDK1 as a Negative Regulator of Apoptosis through Macromolecular Complexes Assembly at the ER–Mitochondria Interface in Oncogene-Driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
N,2-Diphenylquinoline-4-Carboxamide Structure-Activity Relationship (SAR) Studies: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the structure-activity relationship (SAR) for N,2-diphenylquinoline-4-carboxamide derivatives, with a primary focus on their anticancer properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.
Structure-Activity Relationship Data
The anticancer efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide Derivatives
| Compound ID | Substitution at C6 (R) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | PANC-1 (Pancreatic) |
| 7a | 4-Fluorophenyl | 1.2 ± 0.11 | 2.5 ± 0.15 | 3.1 ± 0.21 | 4.5 ± 0.32 |
| 7b | 4-Chlorophenyl | 1.5 ± 0.13 | 2.8 ± 0.18 | 3.5 ± 0.25 | 4.9 ± 0.35 |
| 7c | 4-Bromophenyl | 1.8 ± 0.15 | 3.1 ± 0.20 | 3.9 ± 0.28 | 5.2 ± 0.38 |
| 7d | 4-Methylphenyl | 2.1 ± 0.18 | 3.5 ± 0.22 | 4.2 ± 0.31 | 5.8 ± 0.41 |
| 7e | 4-Methoxyphenyl | 2.5 ± 0.21 | 3.9 ± 0.25 | 4.8 ± 0.35 | 6.3 ± 0.45 |
| 7f | 3-Nitrophenyl | 3.2 ± 0.25 | 4.5 ± 0.31 | 5.5 ± 0.40 | 7.1 ± 0.50 |
| 7g | 2-Thienyl | 1.9 ± 0.16 | 3.3 ± 0.21 | 4.0 ± 0.29 | 5.5 ± 0.39 |
| 7h | Phenyl | 2.8 ± 0.22 | 4.2 ± 0.28 | 5.1 ± 0.37 | 6.8 ± 0.48 |
| Doxorubicin | Reference Drug | 0.8 ± 0.07 | 1.1 ± 0.09 | 1.5 ± 0.12 | 2.0 ± 0.15 |
| Data are presented as the mean ± standard deviation from three independent experiments. |
SAR Insights:
A systematic analysis of the data in Table 1 reveals key structural features that govern the anticancer activity of this series:
-
Influence of C6-Aryl Substituents: The nature of the aryl or heteroaryl group at the C6 position plays a critical role.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, particularly halogens at the para-position of the C6-phenyl ring (compounds 7a-7c ), generally enhances cytotoxic activity. The 4-fluoro derivative (7a ) consistently demonstrated the highest potency across the tested cell lines.
-
Electron-Donating Groups: Conversely, the presence of electron-donating groups like methyl (7d ) and methoxy (7e ) led to a discernible decrease in anticancer activity.
-
-
Positional Isomerism: The position of the substituent on the C6-phenyl ring is also important, as evidenced by the moderate activity of the 3-nitrophenyl derivative (7f ).
-
Heteroaromatic Moieties: The incorporation of a 2-thienyl group (7g ) resulted in activity comparable to the halogenated analogues, suggesting that heteroaromatic rings are well-tolerated at this position.
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring at C6 (7h ) exhibited the lowest activity in this series, highlighting the importance of substitution for enhanced potency.
Experimental Protocols
General Synthetic Procedure
The N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized via a multi-step synthetic route. A general workflow for the synthesis is depicted below.
Caption: General synthetic workflow for N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides.
Detailed Steps:
-
Pfitzinger Reaction: Substituted isatins are reacted with substituted acetophenones in the presence of a base like potassium hydroxide in a mixture of ethanol and water under microwave irradiation to yield the corresponding 2-phenylquinoline-4-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with an appropriate aniline using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).
-
Suzuki Cross-Coupling: The final N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives are obtained by a palladium-catalyzed Suzuki cross-coupling reaction between the 6-bromo intermediate and a variety of aryl or heteroaryl boronic acids.
MTT Cytotoxicity Assay Protocol
The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture and Seeding: Human cancer cell lines (HCT-116, MCF-7, A549, and PANC-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) in fresh media and incubated for an additional 48 hours.
-
MTT Reagent Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Formazan Crystal Solubilization: The media containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
Studies have indicated that this compound derivatives can induce apoptosis in cancer cells by targeting the phosphoinositide-dependent kinase-1 (PDK1) signaling pathway.[1] Inhibition of PDK1 leads to a downstream cascade of events culminating in programmed cell death.
Caption: Proposed mechanism of apoptosis induction via PDK1 inhibition by N,2-diphenylquinoline-4-carboxamides.
References
Validating the Mechanism of Action of N,2-diphenylquinoline-4-carboxamide: A Comparative Guide
This guide provides a comprehensive analysis of N,2-diphenylquinoline-4-carboxamide, focusing on the experimental validation of its proposed mechanism of action as an anticancer agent. It compares its performance with alternative compounds and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action: PDK1 Inhibition
A novel series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been identified as potential anticancer agents. In-silico studies, including molecular docking and molecular dynamics, suggest that these compounds target and inhibit phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a crucial master kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and chemoresistance. The proposed mechanism involves the binding of the this compound scaffold to the ATP-binding pocket of PDK1, thereby blocking its kinase activity and inhibiting downstream signaling to AKT.
Comparative Performance Analysis
The efficacy of this compound derivatives is evaluated against other compounds, including those with different mechanisms of action. The primary comparison is made with Gefitinib, an established EGFR inhibitor, and other quinoline-based compounds targeting different pathways.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | Target Cell Line | Proposed Target | IC₅₀ (µM) | Reference |
| Compound 7a | HCT-116 (Colon) | PDK1 | 1.01 | |
| PANC-1 (Pancreatic) | PDK1 | 1.87 | ||
| MCF-7 (Breast) | PDK1 | 2.11 | ||
| Gefitinib (Standard) | HCT-116 (Colon) | EGFR | 1.50 | |
| PANC-1 (Pancreatic) | EGFR | 2.50 | ||
| MCF-7 (Breast) | EGFR | 3.10 | ||
| DDD107498 | P. falciparum (3D7) | PfEF2 | 0.001 (EC₅₀) | |
| Compound 2f | h-P2X7R-MCF-7 | P2X7R | 0.566 | |
| CiQ Derivative (5a) | CCRF-CEM (Leukemia) | Lysosome Function | 0.9 |
Note: Compound 7a is a specific N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivative. DDD107498 is an antimalarial, and Compounds 2f and 5a are included to show the diverse bioactivities of the quinoline-4-carboxamide scaffold.
Experimental Validation Workflow
Validating the mechanism of action requires a multi-faceted approach, progressing from computational predictions to biochemical and cell-based assays.
Detailed Experimental Protocols
Synthesis of N,2-diphenyl-6-bromoquinoline-4-carboxamide
This protocol describes a key step in synthesizing the core scaffold.
-
Acid Chloride Formation: Dissolve 6-bromo-2-phenylquinoline-4-carboxylic acid (1 mmol) in anhydrous dichloromethane.
-
Coupling Agent Addition: Add triethylamine (Et3N, 2 mmol) to the solution under an ice bath. Slowly add 1-Hydroxybenzotriazole (HOBT, 1.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 mmol).
-
Stirring: Allow the mixture to stir for approximately 1 hour at 0°C.
-
Amine Addition: Add the desired aniline (e.g., aniline, 2 mmol) dropwise to the reaction mixture.
-
Reaction: Let the solution stir for 16 hours at room temperature.
-
Work-up: Wash the reaction mixture sequentially with 10% citric acid, saturated sodium bicarbonate (NaHCO₃), and brine solution (three times each).
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product using column chromatography to yield the final compound.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Apoptosis Detection (Hoechst/PI Staining)
This method visualizes apoptosis by staining the cell nucleus.
-
Cell Treatment: Grow cells on coverslips and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Staining: Wash the cells with PBS and stain with a mixture of Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI, 5 µg/mL) for 20 minutes at room temperature in the dark.
-
Washing: Wash the cells again with PBS to remove excess stain.
-
Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope. Live cells will have a blue nucleus (Hoechst), early apoptotic cells will have bright blue condensed nuclei, and late apoptotic/necrotic cells will have red/pink nuclei (PI).
Alternative Mechanisms for Quinoline-4-Carboxamides
The quinoline-4-carboxamide scaffold
Cross-Validation of N,2-diphenylquinoline-4-carboxamide Activity in Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of published data reveals the broad-spectrum anticancer potential of N,2-diphenylquinoline-4-carboxamide derivatives, with significant activity observed across a range of human cancer cell lines. This comparative guide synthesizes key findings on the cytotoxic effects of these compounds, details the experimental protocols utilized for their evaluation, and visualizes the underlying mechanisms of action.
Researchers in oncology and drug development now have access to a consolidated overview of the efficacy of various this compound derivatives. The data, compiled from multiple independent studies, underscores the promise of this chemical scaffold in the development of novel cancer therapeutics. The activity of these compounds has been demonstrated in cell lines representing colorectal, breast, skin, colon, prostate, liver, gastric, and lung cancers, as well as melanoma.
Comparative Anticancer Activity
The cytotoxic effects of different this compound derivatives are summarized below. It is important to note that the specific modifications to the core structure influence the potency of the compound in different cancer cell types.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6a) | MCF-7 | Breast Cancer | 1.16 | [1] |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6b) | MCF-7 | Breast Cancer | 2.07 | [1] |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6f) | MCF-7 | Breast Cancer | 1.021 | [1] |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6j) | MCF-7 | Breast Cancer | 1.981 | [1] |
| Quinoline-based dihydrazone derivative (3b) | MCF-7 | Breast Cancer | 7.016 | [2] |
| Quinoline-based dihydrazone derivative (3c) | MCF-7 | Breast Cancer | 7.05 | [2] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 | Amelanotic Melanoma | Not specified | [3][4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 | Breast Adenocarcinoma | Not specified | [3][4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 | Lung Adenocarcinoma | Not specified | [3][4] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (1) | LOX IMVI | Melanoma | 9.55 ± 0.51 | [5] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (1) | HT29 | Colon Cancer | 24.3 ± 1.29 | [5] |
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives typically involves a series of in vitro assays. A general workflow is outlined below:
A key methodology employed in these studies is the MTT assay , which is a colorimetric assay for assessing cell metabolic activity. In this assay, NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer.
Apoptosis detection is often carried out using methods such as Acridine Orange/Ethidium Bromide (AO/EB) double staining and flow cytometry.[2] AO is a vital stain that will stain both live and dead cells. EB will stain only cells that have lost their membrane integrity. Live cells will appear uniformly green. Early apoptotic cells will stain green and contain bright green dots in the nuclei as a consequence of chromatin condensation and nuclear fragmentation. Late apoptotic cells will incorporate EB and therefore stain orange, but, in contrast to necrotic cells, the nuclear morphology will still be visible. Necrotic cells stain orange-red and have a uniformly orange-red nucleus.
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways. One notable mechanism is the induction of apoptosis. Some derivatives have been shown to induce apoptosis in a dose-dependent manner, as evidenced by AO/EB staining and flow cytometry.[2] Furthermore, some compounds have been found to target specific kinases, such as PDK1 in colorectal cancer, leading to the potentiation of apoptosis.[6] Other reported mechanisms include the disruption of lysosome function and the inhibition of carbonic anhydrase isoforms.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N,2-Disubstituted Quinoline-4-Carboxamides Against Standard Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N,2-disubstituted quinoline-4-carboxamide scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of representative compounds from this class against established standard agents in key therapeutic areas: oncology, infectious disease (malaria), and inflammation. The data presented herein is collated from peer-reviewed studies to offer an objective benchmarking resource for researchers exploring the potential of this chemical series.
Data Presentation: Quantitative Comparison
| Therapeutic Area | Test Compound (Analog) | Assay Type | Cell Line / Target | Potency (IC50/EC50) | Standard Compound | Standard Compound Potency (IC50/EC50) | Reference |
| Anticancer | 6-cinnamamido-quinoline-4-carboxamide derivative (5e) | Cytotoxicity (MTT) | CCRF-CEM (Leukemia) | 0.3 µM | Doxorubicin | Not specified in study | [1] |
| 6-cinnamamido-quinoline-4-carboxamide derivative (5e) | Cytotoxicity (MTT) | HCT-116 (Colon) | < 10 µM | Cisplatin | Not specified in study | [1] | |
| N,2,6-triphenylquinoline-4-carboxamide (7h) | Cytotoxicity (MTT) | HCT-116 (Colon) | Not specified in study | - | - | [2] | |
| Antimalarial | Quinoline-4-carboxamide hit (1) | in vitro growth inhibition | P. falciparum (3D7) | 120 nM | Chloroquine | Strain dependent | [3][4][5][6] |
| DDD107498 | in vitro growth inhibition | P. falciparum (3D7) | Low nM | Artemisinin | Low nM | [3][5][6] | |
| P2X7R Antagonism | Quinoline-6-carboxamide derivative (2f) | Ca2+ Mobilization | h-P2X7R-MCF-7 | 0.566 µM | Suramin | Not specified in study | [7][8] |
| Pyrazine-carboxamide derivative (1e) | Ca2+ Mobilization | h-P2X7R-MCF-7 | 0.457 µM | RB-2 | 4.44 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Materials:
-
Test compound and standard anticancer drug (e.g., Doxorubicin)
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and a standard drug in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
in vitro Antimalarial SYBR Green I-based Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against Plasmodium falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
Human red blood cells
-
96-well black, clear-bottom plates
-
Test compound and standard antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test and standard compounds in complete medium and add them to the 96-well plate.
-
Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.[10]
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[10]
-
Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
P2X7 Receptor Antagonism Assay (Calcium Influx)
This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor (or other suitable cell line, e.g., MCF-7)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or another calcium-sensitive fluorescent dye
-
P2X7 receptor agonist (e.g., BzATP)
-
Test compound and standard P2X7R antagonist (e.g., AZ10606120)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed the P2X7R-expressing cells into the 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[11][12]
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compound or a standard antagonist for 15-30 minutes.
-
Calcium Influx Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, and then inject the P2X7R agonist (BzATP) into each well. Immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium. The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence of the compound to the signal with the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows relevant to the benchmarking of N,2-disubstituted quinoline-4-carboxamides.
Caption: Generalized workflow for the discovery and development of novel therapeutic agents.
Caption: Simplified signaling pathway of the P2X7 receptor and its antagonism.
Caption: Mechanism of action for antimalarial quinoline-4-carboxamides via PfEF2 inhibition.
References
- 1. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. d-nb.info [d-nb.info]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
Reproducibility in N,2-diphenylquinoline-4-carboxamide Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data and protocols related to N,2-diphenylquinoline-4-carboxamide and its derivatives. By presenting a collation of published data, this document aims to serve as a valuable resource for researchers working with this class of compounds, aiding in the design of reproducible experiments and the comparison of new findings against established benchmarks.
Comparative Analysis of Synthetic Protocols and Yields
The synthesis of this compound and its analogs has been reported through various methods, primarily involving the coupling of a quinoline-4-carboxylic acid intermediate with an appropriate amine. The choice of synthetic route and reaction conditions can significantly impact yield and purity, thereby affecting experimental reproducibility.
| Synthetic Method | Key Reagents & Conditions | Reported Yield | Reference |
| Pfitzinger Reaction & Amide Coupling | Isatin, Acetophenone, KOH, EtOH; followed by EDC, HOBt, DMF | Not explicitly stated for parent compound, derivatives yield up to 88% | [1][2] |
| Doebner Reaction & Amidation | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid; followed by amidation | Not explicitly stated for parent compound, derivatives synthesized | [3] |
| One-pot Synthesis from 3-hydroxyindolin-2-ones | 3-hydroxyindolin-2-ones, Ammonium Acetate | Good yields | [4] |
| Suzuki Coupling & Amide Coupling | Quinoline-4-carboxylic acid derivatives, Anilines, Et3N, EDCl, HOBT, DCM | ~80% for bromo-derivatives | [1] |
Characterization Data for this compound Derivatives
Reproducible synthesis should yield a product with consistent physicochemical properties. The following table summarizes characterization data for a representative derivative, N,2,6-triphenylquinoline-4-carboxamide.
| Derivative | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]⁺ | Reference |
| N,2,6-triphenylquinoline-4-carboxamide | 238.3–241.9 | 8.36 (d, J = 1.2Hz, 1H), 8.25–8.23 (m, 2H), 8.12–8.11 (m, 2H), 8.015 (dd, J₁ = 1.6Hz, J₂ = 1.6Hz, 1H),7.93 (s, 1H), 7.83–7.81 (m, 2H), 7.69–7.67 (m, 2H), 7.53–7.40 (m, 8H), 7.28–7.25 (m, 1H) | 165.6, 156.4, 147.9, 142.7, 140.0, 139.8, 138.2, 137.7, 130.1, 130.0, 129.9, 129.3, 128.96, 128.94, 127.9, 127.5, 127.3, 125.2, 123.3, 122.5, 120.2, 116.6 | Calculated: 401.1654, Found: 401.1657 | [1] |
Comparative Biological Activity
This compound and its derivatives have been investigated for various biological activities. The following tables summarize key in vitro and in vivo data, providing a benchmark for the expected performance of these compounds.
In Vitro Anticancer Activity
| Compound | Target | Cell Line | Activity Metric (e.g., IC₅₀) | Reported Value | Reference |
| Compound 7a (a derivative) | PDK1 | Colon Cancer Cells | Binding Energy | -10.2 kcal/mol | [1] |
| CiQ Derivatives | Lysosome function | A549, H460, PC3, SH-SY5Y | Proliferation Inhibition | Effective inhibition reported | [5] |
| Compounds 5b, 5d, 5f, 5h | Not Specified | Cancer Cell Lines | Anticancer Activity | Good activity reported | [2] |
In Vivo Antimalarial Activity
| Compound | Malaria Model | Dosing Regimen | Efficacy Metric (e.g., ED₉₀) | Reported Value | Reference |
| DDD107498 (a derivative) | P. berghei (mouse) | Oral, 4 days | ED₉₀ | < 1 mg/kg | [6] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducibility. The following sections provide methodologies for key experiments cited in the literature.
General Synthesis of 6-bromo-N,2-diphenylquinoline-4-carboxamide Derivatives[1]
-
To a solution of quinoline-4-carboxylic acid (1 mmol) and triethylamine (2 mmol) in anhydrous dichloromethane under an ice bath, HOBT (1.2 mmol) is slowly added.
-
EDCl (1.2 mmol) is then added, and the mixture is stirred for approximately 1 hour.
-
Aniline (2 mmol) is added dropwise, and the solution is stirred for 16 hours.
-
The reaction mixture is washed three times with 10% citric acid, saturated NaHCO₃, and finally with brine solution.
-
The combined organic layer is dried over anhydrous sodium sulphate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to obtain the pure product.
Synthesis of 2-phenyl-quinoline-4-carboxylic acid via Doebner Reaction[3]
-
Aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted in the presence of a catalytic amount of trifluoroacetic acid in ethanol.
-
Alternatively, the reaction can be carried out in glacial acetic acid.
-
The reaction mixture is processed to isolate the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid intermediate.
-
Subsequent amidation, reduction, and acylation steps are performed to yield the final derivatives.
In Vitro Anticancer MTT Assay[2]
While the specific protocol for this compound was not detailed, a general MTT assay protocol involves:
-
Seeding cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treating the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Adding MTT solution to each well and incubating for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilizing the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculating the cell viability and IC₅₀ values.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological contexts, the following diagrams are provided.
References
- 1. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N,2-diphenylquinoline-4-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N,2-diphenylquinoline-4-carboxamide, a compound within the quinoline carboxamide chemical family. The following procedures are based on established safety protocols for similar quinoline derivatives and are intended to provide essential, immediate safety and logistical information.
I. Hazard Profile and Safety Precautions
-
Carcinogenicity: May cause cancer.[1]
-
Acute Toxicity: Toxic if swallowed.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]
-
Mutagenicity: Suspected of causing genetic defects.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Before handling this compound, it is crucial to:
-
Obtain special instructions before use. [1]
-
Do not handle until all safety precautions have been read and understood.
-
Work in a well-ventilated area, preferably under a chemical fume hood. [3]
-
Wear appropriate Personal Protective Equipment (PPE):
-
Impervious gloves (e.g., nitrile).
-
Protective clothing (lab coat).
-
Eye and face protection (safety glasses with side shields or goggles).[3]
-
II. Quantitative Data for a Representative Quinoline Compound
To provide a framework for understanding the potential toxicity, the following data is for a related quinoline compound.
| Property | Value | Reference Compound |
| Hazard Class | Carcinogenicity (Category 1B) | 4-Nitroquinoline 1-oxide |
| Acute Toxicity, Oral (Category 3) | Quinoline | |
| Skin Irritation (Category 2) | Quinoline | |
| Eye Irritation (Category 2) | Quinoline | |
| Germ cell mutagenicity (Category 2) | Quinoline | |
| Chronic aquatic toxicity (Category 2) | Quinoline | |
| Hazard Statements | H350: May cause cancer | 4-Nitroquinoline 1-oxide |
| H301: Toxic if swallowed | Quinoline | |
| H312: Harmful in contact with skin | Quinoline | |
| H315: Causes skin irritation | Quinoline | |
| H319: Causes serious eye irritation | Quinoline | |
| H341: Suspected of causing genetic defects | Quinoline | |
| H411: Toxic to aquatic life with long lasting effects | Quinoline |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[3][4]
A. Solid Waste Disposal:
-
Collection:
-
Carefully collect all solid waste containing this compound, including un-used reagent, contaminated materials (e.g., weigh boats, filter paper), and disposable PPE.
-
Avoid generating dust during collection.
-
-
Containerization:
-
Place the collected solid waste into a suitable, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard symbols (e.g., skull and crossbones for toxicity, health hazard symbol for carcinogenicity).
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
B. Contaminated Labware and Equipment:
-
Decontamination:
-
For reusable labware (e.g., glassware), rinse thoroughly with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
-
Rinsate Collection:
-
Collect the solvent rinsate as hazardous waste in a designated, labeled container.
-
-
Final Cleaning:
-
After the initial solvent rinse, wash the labware with soap and water.
-
C. Spill Management:
-
Immediate Action:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Ensure adequate ventilation.
-
-
Containment:
-
Collection:
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N,2-diphenylquinoline-4-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for N,2-diphenylquinoline-4-carboxamide was located. The following guidance is based on the hazard profiles of structurally related quinoline derivatives. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
Hazard Assessment Summary
Based on data from analogous quinoline compounds, this compound should be presumed to pose the following risks:
| Hazard Statement | Classification | Precautionary Action |
| May cause cancer [1] | Carcinogenicity (Category 1B)[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Store locked up. |
| Toxic if swallowed [1] | Acute Toxicity, Oral (Category 3)[1] | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Harmful in contact with skin [1] | Acute Toxicity, Dermal (Category 4)[1] | Wear protective gloves/protective clothing.[1] |
| Causes skin irritation [1] | Skin Irritation (Category 2)[1] | Wash skin thoroughly after handling. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][3] |
| Causes serious eye irritation [1] | Eye Irritation (Category 2)[1] | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][3] |
| Suspected of causing genetic defects [1] | Germ Cell Mutagenicity (Category 2)[1] | Obtain special instructions before use. |
| Toxic to aquatic life with long lasting effects [1] | Chronic Aquatic Toxicity (Category 2)[1] | Avoid release to the environment.[1] |
Operational Plan: Step-by-Step Handling Procedures
This plan outlines the procedural steps for safely handling this compound from receipt to use in experimental protocols.
Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[2][3]
-
Work Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended.[6] The outer glove should be changed immediately upon contamination. | Provides a barrier against dermal absorption. Double gloving offers additional protection in case of a tear or splash. |
| Eye/Face Protection | ANSI-rated safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. A face shield should be worn over goggles for maximum protection during bulk handling or dissolution.[6][7] | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Lab Coat/Protective Clothing | A buttoned, long-sleeved lab coat is mandatory. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during dissolution.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For weighing and handling of the solid compound where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment. | Minimizes the risk of inhaling fine particles of the compound. |
Weighing and Dissolution Protocol
-
Preparation: Don all required PPE and prepare the designated workspace in the chemical fume hood.
-
Weighing:
-
Tare a suitable container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound to the container, minimizing the creation of dust.
-
Close the primary container of the chemical immediately after dispensing.
-
-
Dissolution:
-
Add the desired solvent to the container with the weighed compound.
-
Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator or vortex mixer within the fume hood.
-
-
Post-Handling:
-
Wipe down the exterior of the container with a damp cloth before removing it from the fume hood.
-
Clean any spills within the fume hood immediately.
-
Remove and dispose of the outer pair of gloves before leaving the work area.
-
Wash hands thoroughly with soap and water after completing the task.[2]
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.[2][3]
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses of contaminated glassware, should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedures
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Waste disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
